Technical Documentation Center

3-Amino-7-fluoroquinoline dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-7-fluoroquinoline dihydrochloride
  • CAS: 1266226-28-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Amino-7-fluoroquinoline dihydrochloride

An in-depth technical analysis of 3-Amino-7-fluoroquinoline dihydrochloride , designed for researchers, synthetic chemists, and drug development professionals. Executive Summary: The Privileged Fluoroquinoline Scaffold I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-Amino-7-fluoroquinoline dihydrochloride , designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary: The Privileged Fluoroquinoline Scaffold

In modern drug discovery, the quinoline nucleus is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Within this class, 3-Amino-7-fluoroquinoline dihydrochloride stands out as a highly versatile, bifunctional building block. As a Senior Application Scientist, I approach this compound not merely as a chemical inventory item, but as a highly tunable pharmacophore. The strategic placement of the fluorine atom at the C-7 position and the amino group at the C-3 position creates a unique electronic environment that optimizes both metabolic stability and synthetic divergence[2].

Physicochemical Profiling & Structural Dynamics

Understanding the causality behind the structural features of this compound is critical for its application in medicinal chemistry.

  • The 7-Fluoro Effect: Fluorine substitution at the C-7 position serves a dual purpose. Causality: First, the high electronegativity of fluorine lowers the pKa of the adjacent basic nitrogen, modulating membrane permeability. Second, the C-F bond is significantly stronger than a C-H bond, which effectively blocks cytochrome P450-mediated oxidative metabolism at the 7-position—a notoriously common metabolic soft spot in unsubstituted quinoline scaffolds[2].

  • The 3-Amino Vector: The 3-amino group acts as a critical vector for synthetic divergence. Causality: Unlike the 2- or 4-positions, which are highly electron-deficient and prone to unwanted nucleophilic attack, the 3-position allows the amino group to act as a stable nucleophile for subsequent sulfonylation or amidation, enabling the construction of complex drug libraries[3].

  • The Dihydrochloride Salt Form: The compound is supplied as a dihydrochloride salt rather than a free base[4]. Causality: The free base of 3-aminoquinoline is prone to air oxidation and exhibits poor aqueous solubility. By protonating both the basic quinoline nitrogen and the 3-amino group, the crystal lattice energy is altered, dramatically enhancing aqueous solubility for biological assays and stabilizing the electron-rich amine against oxidative degradation.

Table 1: Physicochemical & Structural Data
PropertyValue
Chemical Name 3-Amino-7-fluoroquinoline dihydrochloride
Empirical Formula (Salt) C9H9Cl2FN2
Molecular Weight (Salt) 235.09 g/mol
Molecular Weight (Free Base) 162.16 g/mol
SMILES String NC1=CN=C2C=C(C=CC2=C1)F.Cl.Cl
InChI Key FUZCMNKLQVFZCS-UHFFFAOYSA-N
PubChem Substance ID 329797592

Synthetic Logic & Mechanistic Pathways

Synthesizing fully substituted 3-aminoquinolines presents distinct regioselectivity challenges[3]. Traditional Skraup reactions lack the precision needed for targeted 3-amino substitution. Modern, high-yield approaches often utilize a Friedländer-type condensation or oxidative cyclization.

Below is the logical workflow for synthesizing the dihydrochloride salt from a fluorinated precursor.

Synthesis A 2-Amino-4-fluorobenzaldehyde B Friedländer Condensation with Nitroacetaldehyde A->B C 3-Nitro-7-fluoroquinoline B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E 3-Amino-7-fluoroquinoline (Free Base) D->E F Anhydrous HCl in Ether/Methanol E->F G 3-Amino-7-fluoroquinoline Dihydrochloride F->G

Synthetic workflow of 3-Amino-7-fluoroquinoline dihydrochloride via Friedländer condensation.

Mechanistic Causality in Synthesis: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly selected over dissolving metal reductions (e.g., Fe/HCl). Causality: Pd/C selectively reduces the nitro group to an amine without risking the hydrodefluorination of the aromatic ring—a common side reaction when using harsher, less selective reducing agents on fluorinated aromatics.

Analytical Characterization & Self-Validating Protocols

To ensure batch-to-batch integrity, the following High-Resolution LC-MS/MS protocol must be executed. This protocol is designed as a self-validating system to eliminate false positives caused by column degradation or ion suppression.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 50% organic modifier prevents secondary interactions with the stationary phase during injection, while 0.1% formic acid ensures the amine remains fully protonated for optimal positive electrospray ionization (ESI+).

  • Internal Standard Spiking (The Self-Validation Step): Add 10 µg/mL of 3-aminoquinoline (free base) as an internal standard.

    • Causality: If the internal standard's retention time shifts by >2% or its peak area drops by >10% compared to the calibration blank, the system automatically flags the run for ion suppression or column fouling, invalidating the batch until the system is re-equilibrated.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Causality: The elevated temperature reduces mobile phase viscosity, sharpening peak resolution and reducing backpressure on the UHPLC system.

  • Mass Spectrometry: Operate in ESI+ mode, scanning for the[M+H]+ ion at m/z 163.06.

    • Causality: The mass spectrometer detects the desalted free base. The chloride counterions are entirely invisible in positive ion mode, preventing spectral clutter.

Table 2: Analytical Validation Parameters
ParameterSpecificationScientific Rationale
Column C18 Reverse-Phase (1.7 µm)Retains the lipophilic fluoroquinoline core while rapidly eluting polar synthetic impurities.
Mobile Phase A Water + 0.1% Formic AcidProvides the aqueous environment; FA maintains protonation of the 3-amino group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte efficiently; highly compatible with ESI+ MS desolvation.
Flow Rate 0.4 mL/minOptimizes the desolvation efficiency in the mass spectrometer source.
Detection ESI+ MS (m/z 163.06)Targets the [M+H]+ ion of the free base exclusively.

Applications in Medicinal Chemistry

While fluoroquinolines are historically recognized for their antibacterial properties via DNA gyrase inhibition[1], the 7-fluoroquinoline core has recently emerged as a highly specific scaffold in neuropharmacology. Specifically, derivatives of 3-amino-7-fluoroquinoline have been developed as potent Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) , which are being investigated for psychiatric indications[2].

Causality in Drug Design: By functionalizing the 3-amino group into a bulky sulfonyl or amide linkage, the resulting molecule perfectly fits into the allosteric binding pocket of mGluR5. This provides a highly specific mechanism to dial down receptor activity without the severe off-target effects associated with orthosteric (glutamate-site) antagonists[2].

Mechanism A Glutamate Binding B mGluR5 Receptor Activation A->B C Gq Protein Coupling B->C D Phospholipase C (PLC) Activation C->D E Intracellular Calcium Release D->E F 7-Fluoroquinoline Derivative (NAM) F->B Allosteric Inhibition

Mechanism of mGluR5 negative allosteric modulation by 7-fluoroquinoline derivatives.

Formulation and Handling Precautions

Due to the presence of the dihydrochloride salt, this compound is inherently hygroscopic. It must be stored at 2-8°C in a tightly sealed desiccator. Exposure to ambient humidity will result in the absorption of atmospheric water, altering the molecular weight (via hydrate formation) and compromising the accuracy of molar calculations in high-throughput screening assays[4].

References

  • Sigma-Aldrich. "3-Amino-7-fluoroquinoline dihydrochloride - Properties and Safety Information." 4

  • Journal of Medicinal Chemistry (ACS). "Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications." 2

  • Organic Letters (ACS). "Modular Synthesis of Polysubstituted Quinolin-3-amines by Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles with Organoboron Reagents."3

  • National Institutes of Health (PMC). "Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties."1

Sources

Exploratory

An In-Depth Technical Guide to 3-Amino-7-fluoroquinoline dihydrochloride: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-7-fluoroquinoline dihydrochloride is a fluorinated quinoline derivative that has garnered significant interest within the scientific co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-7-fluoroquinoline dihydrochloride is a fluorinated quinoline derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its unique structural features, combining the versatile quinoline scaffold with a fluorine atom and an amino group, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, and its emerging role in medicinal chemistry, with a focus on its potential applications and the underlying scientific principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

PropertyValueSource
Chemical Name 3-Amino-7-fluoroquinoline dihydrochlorideN/A
MDL Number MFCD18375333[1]
Molecular Formula C₉H₉Cl₂FN₂[1]
Molecular Weight 235.09 g/mol [1]
Appearance Solid[1]

The Quinoline Scaffold in Drug Discovery

The quinoline core is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse biological activities. This structural framework is a key component in numerous approved drugs, highlighting its significance in medicinal chemistry. The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets.

Quinolone antibiotics, for instance, are a major class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][3] The development of fluoroquinolones, which incorporate a fluorine atom into the quinoline ring, led to a significant improvement in antibacterial potency and spectrum.[4][5] This underscores the strategic importance of fluorine substitution in modulating the biological activity of quinoline-based compounds.

The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a widespread strategy in modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. In the context of 3-Amino-7-fluoroquinoline, the fluorine atom at the 7-position is expected to modulate the electronic properties of the quinoline ring system, potentially enhancing its interaction with target proteins and improving its pharmacokinetic profile.

Synthesis and Derivatization

The synthesis of 3-Amino-7-fluoroquinoline dihydrochloride and its derivatives is a key area of research for medicinal chemists. While specific, detailed synthetic protocols for this exact dihydrochloride salt are not extensively published in readily accessible literature, general methods for the synthesis of functionalized quinolines can be adapted.

A common approach to synthesizing the quinoline core is through cyclization reactions, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. For the introduction of the amino and fluoro groups at specific positions, multi-step synthetic sequences are typically required, often involving nitration, reduction, and halogenation or nucleophilic aromatic substitution reactions.

A potential synthetic workflow for creating derivatives from 3-Amino-7-fluoroquinoline could involve the following conceptual steps:

Caption: Conceptual workflow for the derivatization of 3-Amino-7-fluoroquinoline.

This diagram illustrates how the amino group of 3-Amino-7-fluoroquinoline can be a versatile handle for further chemical modifications, such as acylation, sulfonylation, or diazotization followed by various substitution reactions, to generate a library of novel compounds for biological screening.

Potential Applications in Drug Development

The structural features of 3-Amino-7-fluoroquinoline dihydrochloride suggest its potential as a scaffold for developing inhibitors of various enzymes, particularly kinases and bacterial topoisomerases.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinoline scaffold is present in several approved kinase inhibitors. The amino group at the 3-position of 3-Amino-7-fluoroquinoline can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The fluorine atom can contribute to favorable binding interactions and improved metabolic stability.

Caption: Hypothetical binding mode of a 3-Amino-7-fluoroquinoline derivative in a kinase active site.

Novel Antibacterial Agents

Given the well-established role of the fluoroquinolone core in antibacterial drugs, 3-Amino-7-fluoroquinoline dihydrochloride is a promising starting point for the design of new antibacterial agents.[2][3] The development of novel fluoroquinolones is driven by the need to overcome the growing problem of bacterial resistance to existing drugs.[5] By modifying the substituents on the quinoline ring, particularly at the amino group, it may be possible to develop compounds with improved activity against resistant strains or a broader spectrum of activity. The primary targets for quinolone antibacterials are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[3]

Experimental Protocols: Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 3-Amino-7-fluoroquinoline dihydrochloride.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage Conditions
  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration may be recommended. Consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

3-Amino-7-fluoroquinoline dihydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a quinoline scaffold, a fluorine atom, and an amino group provides a strong foundation for the design of novel therapeutic agents targeting a range of diseases, from bacterial infections to cancer. The strategic incorporation of fluorine is likely to impart favorable physicochemical and pharmacokinetic properties to its derivatives. As research in this area continues, it is anticipated that this compound will play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Guo, X., Liu, M. L., Guo, H. Y., Wang, Y. C., & Wang, J. X. (2011). Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives. Molecules, 16(3), 2626–2635. [Link]

  • Amino Acid Supplement Kit - For R&D Only. Agilent. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Synthesis and in vitro antibacterial activity of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] pyridin-5(4H)-yl)fluoroquinolone derivatives. PubMed. [Link]

  • Synthesis and antibacterial activity of the C-7 side chain of 3-aminoquinazolinediones. PubMed. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

  • 3-Aminoquinoline. PubChem. [Link]

  • 7-Fluoroquinoline. CAS Common Chemistry. [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI. [Link]

  • 2-Amino-7-fluoro-3-methylquinoline hydrochloride. Chemical Substance Information. [Link]

  • Antibacterial and Anticancer Properties of New Fluoroquinolones. ResearchGate. [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 7-[(3aS,7aS)-3a-Aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

Sources

Foundational

A Preliminary Investigation of 3-Amino-7-fluoroquinoline Derivatives in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its numerous variations, the 3-amino-7-fluoroquinoline scaffold has emerged as a particularly promising "privileged structure." Initially recognized for its role in potent fluoroquinolone antibiotics, this scaffold is now the subject of intensive investigation for novel applications, most notably in oncology. The strategic placement of a fluorine atom at the C-7 position enhances metabolic stability and target binding, while the amino group at the C-3 position serves as a versatile anchor for chemical modification. This guide provides a comprehensive technical overview of the preliminary stages of drug discovery involving 3-amino-7-fluoroquinoline derivatives. We will explore the synthetic rationale, key biological targets, and detailed experimental protocols for evaluating these compounds as potential anticancer agents and kinase inhibitors, empowering research teams to navigate the critical path from chemical synthesis to lead identification.

The 3-Amino-7-fluoroquinoline Scaffold: A Versatile Core for Modern Drug Discovery

In the lexicon of medicinal chemistry, a "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The 3-amino-7-fluoroquinoline core exemplifies this concept. Its inherent structural features provide a unique combination of properties that make it an exceptional starting point for library development against various disease targets.

  • The Quinoline Nucleus: This bicyclic aromatic system offers a rigid scaffold that can engage in π-π stacking and hydrophobic interactions within protein binding pockets. Its nitrogen atom can also act as a hydrogen bond acceptor.

  • C-7 Fluoro-Substitution: The introduction of a fluorine atom at the 7-position is a critical modification. Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, often leading to enhanced binding affinity. Furthermore, this substitution can block metabolic oxidation at that position, improving the compound's pharmacokinetic profile and bioavailability.[1][2]

  • C-3 Amino Group: The primary amine at the 3-position is a key functional handle. It serves as an essential hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's active site. More importantly, it provides a reactive site for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Initially, the derivatization of the broader quinolone class focused on the C-7 position to enhance antibacterial potency by targeting bacterial DNA gyrase and topoisomerase IV.[3][4] However, contemporary research has revealed that modifications, particularly those leveraging the C-3 amino group in concert with the C-7 fluorine, can pivot the molecule's activity towards eukaryotic targets, including human topoisomerase II and various protein kinases, opening a new frontier in cancer therapy.[5][6][7]

Synthetic Strategies and Methodologies

The successful exploration of 3-amino-7-fluoroquinoline derivatives hinges on robust and flexible synthetic routes. The primary strategy often involves building the core quinoline ring system first, followed by diversification through nucleophilic aromatic substitution at the C-7 position.

A common and effective approach involves the nucleophilic displacement of the highly activated C-7 fluorine atom with various primary or secondary amines.[8][9] This reaction is facilitated by the electron-withdrawing nature of the quinoline ring system and the 4-oxo group.

G start 3-Amino-7-fluoro-4-oxoquinoline Core product 7-Substituted-3-aminoquinoline Derivative start->product SNAr Reaction reagent Primary/Secondary Amine (R1R2NH) Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) reagent->product conditions Heat (80-150 °C) conditions->product G cluster_synthesis Compound Library Generation cluster_screening In Vitro Screening Cascade cluster_analysis Lead Identification Synthesis Synthesis of 3-Amino-7-fluoroquinoline Derivatives CellViability Cell Viability Assay (e.g., MTT on MCF-7, A549) Synthesis->CellViability MechAssay Mechanism of Action Assays CellViability->MechAssay Active Compounds Topo Topoisomerase II Inhibition MechAssay->Topo Kinase Kinase Inhibition (e.g., Src, FLT3) MechAssay->Kinase SAR SAR Analysis & Lead ID Topo->SAR Kinase->SAR

Sources

Exploratory

Mechanism of Action of Fluorinated Aminoquinoline Derivatives: A Technical Guide

Executive Summary Aminoquinolines (AQs) have historically served as the cornerstone of antimalarial therapy. However, the rapid emergence of multi-drug resistant Plasmodium strains, coupled with the discovery of their po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminoquinolines (AQs) have historically served as the cornerstone of antimalarial therapy. However, the rapid emergence of multi-drug resistant Plasmodium strains, coupled with the discovery of their potent antineoplastic properties, has catalyzed the development of next-generation derivatives. The strategic incorporation of fluorine atoms into the aminoquinoline scaffold fundamentally alters their physicochemical properties. This technical guide explores the dual utility of fluorinated AQs, detailing their mechanisms of action in both parasitic and oncological contexts, supported by validated experimental workflows.

The Pharmacochemical Rationale for Fluorination

The addition of fluorine to the aminoquinoline core is not merely a structural variation; it is a calculated pharmacodynamic enhancement. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the pKa of the quinoline nitrogen without introducing significant steric hindrance. This modification increases the lipophilicity of the molecule, which drastically improves hydrophobic interactions between the drug and its target receptors 1.

In the context of chloroquine-resistant Plasmodium falciparum, fluorinated analogs (such as trifluoromethyl or 4'-fluoro derivatives) demonstrate a unique ability to evade the Plasmodium falciparum chloroquine resistance transporter (PfCRT). By altering the ionization state of the drug at physiological pH, fluorination restores the drug's ability to accumulate within the target site, bypassing efflux mechanisms 2.

Antimalarial Mechanism: Hemozoin Biocrystallization Inhibition

The primary antimalarial mechanism of fluorinated 4-aminoquinolines (4-AQs) involves the disruption of heme detoxification. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite sequesters this heme into inert hemozoin crystals.

Fluorinated 4-AQs accumulate in the highly acidic food vacuole of the parasite via pH-dependent ion trapping. Once inside, the drug binds directly to the growing face of the heme dimer. The fluorine moiety enhances this binding affinity, effectively capping the crystal and inhibiting further biocrystallization. This leads to a lethal accumulation of toxic free heme, which causes oxidative stress, lipid peroxidation, and eventual parasite cell lysis 3.

HemozoinInhibition A Fluorinated 4-Aminoquinoline B Diffusion into Acidic Food Vacuole A->B C Protonation & Ion Trapping B->C D Binding to Ferriprotoporphyrin IX C->D E Inhibition of Hemozoin Biocrystallization D->E F Accumulation of Toxic Free Heme E->F G Parasite Cell Lysis & Death F->G

Mechanism of hemozoin biocrystallization inhibition by fluorinated 4-AQs.

Protocol 1: Quantitative β-Hematin Inhibition Assay (BHIA)

To experimentally validate this mechanism, the inhibition of synthetic hemozoin (β-hematin) must be quantified. This protocol is a self-validating system because it isolates the direct chemical interaction between the drug and heme from confounding biological variables 4.

  • Reagent Preparation : Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to a stock concentration of 50 mg/mL.

  • Drug Dilution : Serially dilute the fluorinated aminoquinoline test compounds in a 96-well microplate using a sodium acetate buffer (pH 5.0). This specific pH is critical as it mimics the acidic environment of the Plasmodium food vacuole.

  • Reaction Initiation : Add the hemin solution to the drug dilutions. Initiate β-hematin formation by adding a lipid catalyst (e.g., Tween 20) and incubating the plate at 60°C for 4 hours.

  • Differential Solubilization : Wash the plate with a 5% pyridine/H2O solution (v/v). This step selectively solubilizes unreacted hematin, leaving the insoluble β-hematin intact.

  • Quantification : Dissolve the remaining β-hematin in 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 (concentration inhibiting 50% of β-hematin formation) using non-linear regression analysis.

Anticancer Mechanism: Lysosomotropism and Autophagy Inhibition

Beyond their antimalarial efficacy, fluorinated AQs have emerged as potent antineoplastic agents. They function primarily as lysosomotropic amines. Due to their basic nature, they diffuse into the acidic lysosomes of cancer cells and become protonated. This massive accumulation neutralizes the lysosomal pH, which inactivates lysosomal acid proteases (such as cathepsins) 5.

Consequently, the fusion of autophagosomes with lysosomes is blocked, causing a lethal intracellular accumulation of autophagic vacuoles. Furthermore, fluorinated derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce apoptosis via mitochondrial dysfunction 6. The presence of the fluorine atom is critical in this context, as it significantly increases cell membrane penetration and metabolic stability within the hostile tumor microenvironment 7.

AnticancerPathway A Fluorinated AQ Entry into Cancer Cell B Lysosomal Accumulation (pH Gradient) A->B E PI3K/Akt/mTOR Pathway Inhibition A->E C Neutralization of Lysosomal pH B->C D Inhibition of Autophagosome Fusion C->D F Apoptosis & Cell Death D->F E->F

Lysosomotropic and signaling inhibition pathways of fluorinated AQs in cancer cells.

Protocol 2: Autophagy Flux and Lysosomal Trapping Assay

This workflow establishes causality between drug accumulation and autophagic failure in in vitro cancer models.

  • Cell Culture & Treatment : Seed human breast cancer cells (e.g., MDA-MB-231) in 6-well plates. Treat the cells with the fluorinated AQ derivative (e.g., 5-20 µM) for 24-48 hours.

  • Lysosomal Staining : Add LysoTracker Red DND-99 (75 nM) to the culture media for 30 minutes. This allows for the visualization of lysosomal volume expansion and drug trapping via fluorescence microscopy.

  • Protein Extraction : Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Western Blotting : Resolve the extracted proteins via SDS-PAGE and transfer them to a PVDF membrane.

  • Marker Quantification : Probe the membrane for LC3B-II (an autophagosome marker) and p62/SQSTM1 (an autophagic degradation substrate). An accumulation of both LC3B-II and p62 confirms a late-stage autophagy inhibition (fusion block) rather than an upstream induction of autophagy.

Quantitative Data: Comparative Efficacy

The integration of fluorine into the AQ scaffold yields measurable improvements in both antimalarial and anticancer IC50 profiles. Table 1 summarizes representative data comparing standard non-fluorinated precursors to their structurally optimized fluorinated counterparts 8.

Table 1: Comparative Biological Activity of Aminoquinoline Derivatives

Compound ClassModification ExampleAntimalarial IC50 (P. falciparum W2)Anticancer IC50 (MDA-MB-231)β-Hematin Inhibition (Log K)
Standard 4-AQChloroquine (CQ)150 - 200 nM (Resistant)20.5 µM5.58
Hybrid 4-AQPyrimidine-AQ Hybrid45.0 nM15.2 µM4.96
Fluorinated 4-AQ4'-Fluoro-amodiaquine12.5 nM8.4 µM5.85
Fluorinated 8-AQTrifluoromethyl-8-AQ5.69 nM4.1 µMN/A

Note: Increased Log K indicates stronger binding affinity to ferriprotoporphyrin IX. Lower IC50 values denote higher cellular potency.

References

  • Roles of Fluorine in Drug Design and Drug Action Bentham Science URL
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials.
  • A Comparative Analysis of Substituted 4-Aminoquinoline Derivatives: A Guide for Researchers Benchchem URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 3-Amino-7-fluoroquinoline Dihydrochloride

Executive Summary 3-Amino-7-fluoroquinoline dihydrochloride is a highly reactive, fluorinated azaheterocycle frequently utilized as a critical scaffold in the development of kinase inhibitors and advanced antimicrobial a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-7-fluoroquinoline dihydrochloride is a highly reactive, fluorinated azaheterocycle frequently utilized as a critical scaffold in the development of kinase inhibitors and advanced antimicrobial agents. While its structural properties make it a valuable synthetic intermediate in drug discovery, the presence of the dihydrochloride salt drastically alters its physicochemical profile. This forces the compound into a highly hydrophilic state, rendering it acutely toxic upon ingestion.

This whitepaper synthesizes safety data sheet (SDS) parameters with field-proven handling methodologies to ensure scientific integrity, assay validity, and operator safety during preclinical development.

Physicochemical Properties & Hazard Causality

To safely handle this compound, researchers must understand how its molecular structure dictates its macroscopic hazards. The base quinoline ring is lipophilic, but the addition of two hydrochloric acid molecules (dihydrochloride salt) fundamentally changes its behavior in biological systems.

Table 1: Quantitative Chemical and Hazard Profile

ParameterData / Classification
IUPAC Name 3-Amino-7-fluoroquinoline dihydrochloride
Empirical Formula C9H9Cl2FN2 (or C9H7FN2 · 2HCl)
Molecular Weight 235.09 g/mol
PubChem CID 329797592
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Class Acute Toxicity 3 (Oral)
H-Codes H301 (Toxic if swallowed)
P-Codes P301 + P330 + P331 + P310

Causality of Toxicity: According to the safety data sheet provided by , the Acute Tox 3 (H301) designation is directly linked to the salt form. The high aqueous solubility ensures rapid dissolution in the gastric mucosa, leading to near-immediate systemic absorption. Furthermore, unbuffered, the compound creates a highly acidic microenvironment, which can cause localized tissue irritation and accelerate cellular uptake.

Mechanistic Toxicology: The "Why" Behind the Hazard

Once absorbed, the fluoroquinoline core undergoes rapid hepatic biotransformation. As demonstrated in studies of azaheterocycle metabolism published in , compounds like 3-aminoquinoline are primary substrates for human Aldehyde Oxidase (AO) and Cytochrome P450 enzymes.

The enzyme Aldehyde Oxidase selectively oxidizes the carbon adjacent to the aza-nitrogen, forming 2-oxo-3-aminoquinoline metabolites. This oxidation process, coupled with the electron-withdrawing nature of the 7-fluoro substituent, can generate reactive oxygen species (ROS). The resulting oxidative stress, combined with the planar quinoline ring's potential to intercalate DNA or inhibit topoisomerases (), forms the mechanistic basis of its cellular toxicity.

Fig 1: Hepatic biotransformation and toxicological pathway of 3-amino-7-fluoroquinoline.

Self-Validating Standard Operating Procedure (SOP)

Given the H301 classification, standard benchtop handling is strictly prohibited. The following step-by-step methodology integrates self-validating checks to ensure operator safety and prevent assay artifacts.

Phase 1: Containment and Preparation
  • Environmental Control: All handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

    • Causality: The dihydrochloride salt often presents as a fine, electrostatic powder that easily aerosolizes, posing an inhalation risk despite its primary oral toxicity classification.

  • PPE Verification: Don double nitrile gloves, a disposable lab coat, and safety goggles.

Phase 2: Gravimetric Transfer
  • Anti-Static Mitigation: Use an anti-static zero-ion gun on the weighing spatula and the weigh boat.

    • Causality: Eliminating static prevents the toxic powder from repelling off the spatula and contaminating the exterior of the balance or the operator's gloves.

  • Weighing & Verification: Tare the enclosed analytical balance. Transfer the desired mass.

    • Self-Validation Step: Record the mass, remove the weigh boat, re-tare the balance, and place the boat back on the balance to ensure a deviation of <0.1%.

Phase 3: Solubilization and pH Validation
  • Primary Solubilization: Dissolve the powder directly in the weigh boat or a sealed vial using 100% DMSO to create a master stock (e.g., 10 mM).

  • Aqueous Dilution & pH Check: When diluting into aqueous assay buffers, the 2HCl salt will drastically drop the pH of the solution.

    • Self-Validation Step: Before introducing the compound to biological assays, extract a 2 µL aliquot and spot it on pH indicator paper. Adjust the buffer with 0.1 M NaOH until the pH normalizes to 7.2–7.4.

    • Causality: Failing to neutralize the acid will result in false-positive cytotoxicity in cellular assays due to "acid shock," masking the compound's intrinsic pharmacology.

Fig 2: Self-validating workflow for the safe handling and solubilization of the compound.

Emergency Response & Spill Mitigation

In the event of a dry powder spill, do not sweep , as this generates toxic aerosols.

  • Neutralization Protocol: Cover the spill with absorbent pads soaked in a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The bicarbonate neutralizes the dihydrochloride salt, converting the highly water-soluble salt back into the lipophilic, less bioavailable free base. This drastically reduces the acute toxicity risk during the physical cleanup process.

  • Disposal: Collect all materials in a sealed, labeled biohazard container designated for "Combustible Acute Toxic Cat.3" waste (Storage Class 6.1C). Wash the affected area with 10% bleach followed by soap and water to ensure complete oxidative degradation of residual azaheterocycles.

References

  • ecoAO: A Simple System for the Study of Human Aldehyde Oxidases Role in Drug Metabolism Source: ACS Omega URL:[Link][1]

  • 3-Aminoquinoline Compound Summary & Toxicity Data Source: National Center for Biotechnology Information (PubChem) URL:[Link][2]

  • Quinolone Antibiotic Mechanisms and Cellular Uptake Source: Wikipedia URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Amino-7-fluoroquinoline Dihydrochloride as a Privileged Precursor in Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Application Area: Targeted Oncology, Kinase Inhibitor Design, and Custom API Synthesis Executive Summary In modern targeted oncology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Application Area: Targeted Oncology, Kinase Inhibitor Design, and Custom API Synthesis

Executive Summary

In modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on the use of "privileged scaffolds"—molecular cores that inherently possess high binding affinity for the ATP-binding site of the human kinome. 3-Amino-7-fluoroquinoline dihydrochloride (CAS No. 1266226-28-1)[] has emerged as a highly versatile building block in this domain.

This application note details the mechanistic rationale for employing this specific fluoroquinoline derivative, outlines its physicochemical properties, and provides a self-validating synthetic protocol for generating Type II kinase inhibitors (e.g., targeting RAF, c-Met, or VEGFR). By leveraging the dual functionality of the 7-fluoro substitution and the 3-amino vector, researchers can efficiently navigate structure-activity relationship (SAR) optimization[2].

Mechanistic Rationale in Kinase Binding (Expertise & Experience)

The structural architecture of 3-Amino-7-fluoroquinoline is not arbitrary; every functional group serves a distinct pharmacokinetic and pharmacodynamic purpose in kinase receptor engagement[3].

The 7-Fluoro Advantage

The incorporation of a fluorine atom at the 7-position of the quinoline ring provides two critical advantages:

  • Hydrophobic Pocket Occupation: X-ray crystallography and kinome profiling reveal that the 7-fluoroquinoline moiety typically lies in the inducible specificity pocket (e.g., between Trp812 and Met804 in certain kinases), orienting toward adjacent hydrophobic pockets[3][4]. The fluorine atom increases the lipophilic efficiency (LipE) of the scaffold, enhancing target affinity via halogen bonding.

  • Metabolic Stability: Unsubstituted quinolines are prone to cytochrome P450-mediated oxidation. The highly electronegative fluorine atom blocks Phase I metabolism at the 7-position, drastically improving the in vivo half-life of the resulting drug candidate.

The 3-Amino Synthetic Vector

The 3-aminoquinoline core is a well-established probe in the design of RAF, PI3K, and Syk kinase inhibitors[2][5][6]. When the quinoline nitrogen hydrogen-bonds to the kinase hinge region, the 3-position projects directly toward the solvent channel or the adjacent allosteric pocket. The primary amine acts as a highly reactive nucleophilic handle. By converting this amine into a urea or amide linkage, chemists can append bulky hydrophobic "tail" groups that lock the kinase into the inactive DFG-out conformation , a hallmark of highly selective Type II inhibitors[7].

Physicochemical & Structural Properties

To ensure reproducibility in scale-up manufacturing and custom synthesis, the quantitative parameters of the precursor must be strictly controlled. The dihydrochloride salt form is preferred for storage as it protects the electron-rich amine from oxidative degradation.

PropertySpecification / Value
Chemical Name 3-Amino-7-fluoroquinoline dihydrochloride
CAS Number 1266226-28-1[]
Molecular Formula C9H7FN2 · 2HCl
Molecular Weight 235.08 g/mol
Commercial Purity ≥ 95%[]
Physical State Solid powder
Reactivity Handle 3-position primary amine (Nucleophile)
Binding Enhancer 7-position fluorine (Hydrophobic/Halogen bond)

Experimental Protocol: Synthesis of a Type II Kinase Inhibitor Prototype

The following protocol details the conversion of 3-Amino-7-fluoroquinoline dihydrochloride into a 1-(Aryl)-3-(7-fluoroquinolin-3-yl)urea derivative.

Causality Note: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) for the free-basing step. The steric bulk of DIPEA prevents it from acting as a competing nucleophile when the highly reactive aryl isocyanate is introduced.

Step-by-Step Methodology

Step 1: Free-Basing and Solubilization

  • Suspend 1.0 equivalent (eq) of 3-Amino-7-fluoroquinoline dihydrochloride in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 2.5 to 3.0 eq of DIPEA dropwise at room temperature.

  • Self-Validation Checkpoint: The cloudy suspension will transition into a clear, homogeneous solution as the dihydrochloride salt is neutralized. If the solution remains turbid after 15 minutes, spot-check the pH (target pH ~8-9 on wet indicator paper). Incomplete deprotonation leaves the amine protonated and non-nucleophilic, which will stall the subsequent coupling.

Step 2: Electrophilic Coupling

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic dimerization of the isocyanate and prevents unwanted side reactions at the quinoline nitrogen.

  • Slowly add 1.05 eq of the desired Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress via LC-MS.

  • Self-Validation Checkpoint: Confirm the disappearance of the free-base precursor mass ( m/z 163 for [M+H]+ ) and the emergence of the target urea mass. The absence of the precursor confirms complete conversion.

Step 4: Workup and Isolation

  • Quench the reaction by pouring the mixture into 10 volumes of ice-cold distilled water.

  • The highly hydrophobic urea product will precipitate immediately.

  • Filter the precipitate under a vacuum and wash the filter cake sequentially with cold water (to remove DMF and DIPEA salts) and cold diethyl ether (to remove any unreacted isocyanate traces).

  • Dry the product in vacuo at 45 °C overnight.

Workflow and Mechanistic Visualization

The diagram below illustrates the logical progression from the raw dihydrochloride precursor through the synthetic workflow, culminating in the specific molecular interactions the final compound makes within the kinase active site.

KinaseInhibitorWorkflow cluster_synthesis Phase 1: Synthetic Workflow cluster_binding Phase 2: Kinase Binding Mechanism A 3-Amino-7-fluoroquinoline Dihydrochloride B In Situ Free-Basing (DIPEA, Anhydrous DMF) A->B Deprotonation C Electrophilic Coupling (Aryl Isocyanate) B->C Nucleophilic Attack D Type II Inhibitor (Urea Derivative) C->D Precipitation & Wash E Quinoline Core (Hinge Region Interaction) D->E Coordinates F 7-Fluoro Substitution (Hydrophobic Pocket) D->F Occupies G Urea Linker (DFG-Out Anchor) D->G Hydrogen Bonds

Figure 1: Synthetic workflow of 3-Amino-7-fluoroquinoline dihydrochloride and its kinase binding.

Sources

Application

Application Note: Optimized Reaction Conditions for the Buchwald-Hartwig Cross-Coupling of 3-Amino-7-fluoroquinoline Dihydrochloride

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery[1]. Specifically, the introduction of an amino group at the 3-position combined with a fluorine atom at the 7-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery[1]. Specifically, the introduction of an amino group at the 3-position combined with a fluorine atom at the 7-position yields a highly valuable building block (3-Amino-7-fluoroquinoline). The 7-fluoro substituent enhances metabolic stability and modulates lipophilicity, while the 3-amino group serves as a versatile nucleophile for carbon-nitrogen bond formation.

However, utilizing 3-Amino-7-fluoroquinoline dihydrochloride (MW: 235.09 g/mol )[2] in palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) presents unique stoichiometric and mechanistic challenges. This application note provides a comprehensively optimized, self-validating protocol for the efficient N-arylation of this deactivated, salt-form heterocyclic amine.

Mechanistic Rationale & Experimental Causality

To achieve high conversion rates, researchers must move beyond standard coupling protocols and address the specific electronic and physical properties of the substrate.

Stoichiometric Imperatives for Dihydrochloride Salts

A common point of failure in the cross-coupling of amine salts is inadequate base stoichiometry. The Buchwald-Hartwig catalytic cycle strictly requires the amine to be in its free-base form to coordinate with the oxidative addition complex[1]. When utilizing a dihydrochloride salt, 2.0 equivalents of base are consumed instantaneously just to neutralize the HCl molecules . Therefore, a minimum of 3.0 to 3.5 equivalents of a strong base (e.g., Sodium tert-butoxide, NaOtBu) must be employed: 2.0 eq for neutralization, 1.0 eq for the deprotonation step of the catalytic cycle, and a 0.5 eq operational excess to account for trace moisture and drive the reaction forward[3].

Catalyst and Ligand Architecture

The 3-amino group on a quinoline ring is electronically deactivated compared to simple anilines, and the electron-withdrawing 7-fluoro group further reduces its nucleophilicity. Furthermore, heterocyclic nitrogens can coordinate to the palladium center, leading to catalyst poisoning (off-cycle resting states)[4].

  • Ligand Selection: To overcome this, sterically demanding, electron-rich monophosphine ligands (like BrettPhos ) or robust bidentate ligands (like BINAP ) are required[5]. These ligands accelerate reductive elimination and prevent the quinoline nitrogen from chelating the palladium center.

  • Precatalyst: Pd₂(dba)₃ is preferred over Pd(OAc)₂ as it provides a direct source of Pd(0), bypassing the need for an initial reduction step which can be sluggish with deactivated amines.

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition L_nPd(II)(Ar)X Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination L_nPd(II)(Ar)(NH2R)X OxAdd->AmineCoord 3-Amino-7-fluoroquinoline (Free Base) Deprot Deprotonation L_nPd(II)(Ar)(NHR) AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination Product + Pd(0) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and reaction yield, demonstrating why the optimized conditions were chosen.

EntryPrecatalyst / LigandBase (Equiv.)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBu (1.5)Toluene1000% Complete failure. Base is entirely consumed by the 2HCl salt; catalytic cycle cannot proceed[3].
2Pd₂(dba)₃ / BINAPNaOtBu (3.5)Toluene10065% Moderate yield. Salt is neutralized, but bidentate ligand struggles with the deactivated nucleophile.
3Pd(OAc)₂ / XantphosCs₂CO₃ (3.5)1,4-Dioxane10072% Good yield. Milder base tolerates sensitive functional groups, but requires longer reaction times.
4 Pd₂(dba)₃ / BrettPhos NaOtBu (3.5) Toluene 100 88% Optimal. BrettPhos prevents quinoline chelation and accelerates reductive elimination.

Step-by-Step Experimental Protocol

Objective: Synthesis of N-Aryl-3-amino-7-fluoroquinoline via Buchwald-Hartwig Cross-Coupling. Scale: 1.0 mmol (Standard discovery scale).

Materials Required:
  • 3-Amino-7-fluoroquinoline dihydrochloride (1.0 mmol, 235.1 mg)

  • Aryl Bromide or Iodide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • BrettPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (3.5 mmol, 336.4 mg)

  • Anhydrous, degassed Toluene (10 mL)

Methodology & Self-Validating Steps:

Step 1: Inert Atmosphere Preparation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Amino-7-fluoroquinoline dihydrochloride, the aryl halide (if solid), Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Seal the flask with a rubber septum and purge the vessel with Argon (3 cycles of vacuum/Argon).

  • Causality: Pd(0) complexes are highly sensitive to oxygen, which irreversibly oxidizes the active catalyst to an inactive Pd(II) species before the oxidative addition can occur.

Step 2: In-Situ Free-Basing and Catalyst Activation

  • Add anhydrous, degassed toluene (10 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Stir the mixture at room temperature for 10 minutes.

  • Validation Checkpoint 1: The suspension will change from a distinct crystalline powder to a thicker, milky slurry. This visual cue confirms the exothermic neutralization of the dihydrochloride salt and the precipitation of NaCl and tBuOH.

Step 3: Cross-Coupling Reaction

  • Transfer the flask to a pre-heated oil bath at 100 °C.

  • Stir vigorously for 12–18 hours.

  • Validation Checkpoint 2: Within the first 30 minutes of heating, the mixture should transition from a yellow/orange suspension to a deep red or dark brown homogeneous solution (excluding the suspended inorganic salts). This indicates the successful formation of the active L_nPd(0) complex.

  • Validation Checkpoint 3: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (highly fluorescent under 254 nm UV) should disappear, replaced by a less polar, distinct product spot.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter the mixture through a short pad of Celite.

  • Causality: Filtration prior to aqueous extraction is critical. It removes the precipitated inorganic salts and palladium black, which are notorious for causing intractable emulsions during separation.

  • Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to isolate the target N-aryl-3-amino-7-fluoroquinoline.

ProtocolWorkflow Step1 1. Salt Neutralization 3-Amino-7-fluoroquinoline·2HCl + 3.5 eq NaOtBu Step3 3. Cross-Coupling Reaction Aryl Halide + Toluene Stir at 100°C for 12-18h Step1->Step3 Step2 2. Catalyst Preparation Pd2(dba)3 (5 mol%) + BrettPhos (6 mol%) Step2->Step3 Step4 4. Workup & Filtration Cool to RT, Filter through Celite Wash with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling of dihydrochloride salts.

Sources

Method

Synthesis of 3-Amino-7-fluoroquinoline Dihydrochloride: A Detailed Guide for Medicinal Chemistry

Introduction 3-Amino-7-fluoroquinoline and its salts are pivotal intermediates in the synthesis of a diverse array of bioactive molecules, including novel kinase inhibitors and antimalarial agents. The strategic incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-7-fluoroquinoline and its salts are pivotal intermediates in the synthesis of a diverse array of bioactive molecules, including novel kinase inhibitors and antimalarial agents. The strategic incorporation of a fluorine atom at the 7-position and an amino group at the 3-position of the quinoline scaffold significantly influences the physicochemical and pharmacological properties of the resulting compounds, often enhancing metabolic stability and target binding affinity. This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-7-fluoroquinoline dihydrochloride, designed for researchers and professionals in drug development and medicinal chemistry. The presented pathway is a robust, multi-step sequence commencing with the well-established Gould-Jacobs reaction to construct the core quinoline heterocycle.

Strategic Overview of the Synthesis

The synthesis of 3-Amino-7-fluoroquinoline dihydrochloride is a sequential process that can be logically divided into four principal stages. This strategy ensures high yields and purity of the final product by systematically building and functionalizing the quinoline core.

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction cluster_1 Hydrolysis & Decarboxylation cluster_2 Chlorination & Dechlorination cluster_3 Nitration & Reduction cluster_4 Salt Formation A 3-Fluoroaniline C Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid D->E Ester Hydrolysis F 7-Fluoroquinolin-4-ol E->F Decarboxylation G 4-Chloro-7-fluoroquinoline F->G Chlorination H 7-Fluoroquinoline G->H Dechlorination I 7-Fluoro-3-nitroquinoline H->I Nitration J 3-Amino-7-fluoroquinoline I->J Reduction K 3-Amino-7-fluoroquinoline dihydrochloride J->K HCl Salt Formation

Application

Application Notes &amp; Protocols: A Guide to the Synthetic Incorporation of 3-Amino-7-fluoroquinoline dihydrochloride into Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of Fluorinated Quinolines In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2][3] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Quinolines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] The quinoline framework, a privileged scaffold in medicinal chemistry, is present in numerous therapeutic agents, from antimalarials to kinase inhibitors.[6] The fusion of these two motifs in the form of fluorinated quinolines offers a powerful platform for developing next-generation therapeutics.[7][8]

This guide focuses on a particularly valuable building block: 3-Amino-7-fluoroquinoline dihydrochloride . Its structure presents a reactive amino group poised for derivatization and a strategically placed fluorine atom to modulate the electronic and pharmacological properties of the final construct. We provide here a series of detailed protocols and expert insights for incorporating this versatile synthon into diverse and complex heterocyclic systems, aimed at researchers, medicinal chemists, and drug development professionals.

Section 1: The Building Block: Physicochemical Properties and Handling

Before its application in synthesis, a thorough understanding of the starting material is paramount. 3-Amino-7-fluoroquinoline is supplied as a dihydrochloride salt, a key feature influencing its handling and reactivity.

Table 1: Physicochemical Properties of 3-Amino-7-fluoroquinoline dihydrochloride

PropertyValueSource
Chemical Formula C₉H₉Cl₂FN₂
Molecular Weight 235.09 g/mol
Form Solid
InChI Key FUZCMNKLQVFZCS-UHFFFAOYSA-N
SMILES String NC1=CN=C2C=C(C=CC2=C1)F.Cl.Cl

Expert Insight: The Dihydrochloride Salt

The dihydrochloride form enhances the compound's stability and shelf-life. However, for synthetic transformations, the exocyclic amino group must be in its free, nucleophilic state. Therefore, all reaction protocols require the addition of a suitable base to neutralize the hydrochloride and liberate the free amine in situ. The choice of base is critical and depends on the specific reaction chemistry, as detailed in the following protocols.

Safety and Handling

3-Amino-7-fluoroquinoline dihydrochloride is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Section 2: Synthetic Strategies for Heterocycle Construction

We present three robust strategies for incorporating the 3-amino-7-fluoroquinoline core into higher-order heterocyclic systems: C-N cross-coupling, multicomponent annulation, and Pictet-Spengler type cyclization.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[9] It offers broad substrate scope and generally proceeds under milder conditions than classical methods like the Ullmann condensation.

Protocol 1: Synthesis of N-Aryl-7-fluoroquinolin-3-amines

This protocol details the coupling of 3-Amino-7-fluoroquinoline with a representative aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Amino-7-fluoroquinoline dihydrochloride (235 mg, 1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as Xantphos (34.7 mg, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Then, carefully add sodium tert-butoxide (288 mg, 3.0 mmol). The addition of the strong base is crucial to both deprotonate the amine hydrochloride and facilitate the catalytic cycle.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-7-fluoroquinolin-3-amine.

Table 2: Representative Buchwald-Hartwig Coupling Reactions

Aryl Halide PartnerLigandTemp (°C)Time (h)Typical Yield (%)
4-BromoanisoleXantphos1101675-85
2-BromopyridineBINAP1002460-70
4-ChlorotoluenetBu₃P·HBF₄1101870-80
1-Bromo-4-(trifluoromethyl)benzeneXantphos1101280-90

Yields are estimated based on similar transformations reported in the literature.[10][11]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X pos1 OAC Ar-X Oxidative Addition PdAmide Ar-Pd(II)-NR₂(L_n) PdII->PdAmide + R₂NH - HX·Base pos2 Amine R₂NH Base Base PdAmide->Pd0 Product Ar-NR₂ PdAmide->Product pos3 RE Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Strategy B: Multicomponent Annulation for Fused Pyrimidines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. The synthesis of pyrimido[4,5-b]quinolines, a scaffold with known biological activities, is readily achieved via an MCR involving an amino-heterocycle, an aldehyde, and a 1,3-dicarbonyl compound.[1][4]

Protocol 2: Synthesis of Tetrahydropyrimido[4,5-b]quinoline-diones

This protocol describes a one-pot synthesis using 3-Amino-7-fluoroquinoline, an aromatic aldehyde, and dimedone.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine 3-Amino-7-fluoroquinoline dihydrochloride (235 mg, 1.0 mmol), an aromatic aldehyde (1.0 mmol), and dimedone (140 mg, 1.0 mmol).

  • Base and Solvent: Add ethanol (10 mL) and a catalytic amount of a base such as piperidine or triethylamine (2-3 drops). The base is essential to liberate the free 3-aminoquinoline.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approx. 80 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum. The product is often pure enough for characterization, but can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water if necessary.

Table 3: Representative Pyrimido[4,5-b]quinoline Syntheses

Aldehyde Partner1,3-DicarbonylCatalystTypical Yield (%)
BenzaldehydeDimedonePiperidine85-95
4-ChlorobenzaldehydeDimedoneAcetic Acid80-90
4-MethoxybenzaldehydeBarbituric AcidNone (reflux)75-85
2-NaphthaldehydeDimedonePiperidine80-90

Yields are estimated based on similar multicomponent reactions.[4][5]

MCR_Workflow Start Combine Reactants: - 3-Amino-7-fluoroquinoline·2HCl - Aldehyde - 1,3-Dicarbonyl Step1 Add Solvent (e.g., EtOH) & Catalytic Base (e.g., Piperidine) Start->Step1 Step2 Heat to Reflux (4-6 hours) Step1->Step2 Step3 Cool to Room Temp & Precipitate Product Step2->Step3 Step4 Isolate by Filtration Wash with Cold Solvent Step3->Step4 End Pure Pyrimido[4,5-b]quinoline Product Step4->End

Caption: General workflow for multicomponent synthesis.

Strategy C: Pictet-Spengler Type Cyclization

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[8][12] While 3-aminoquinoline is not a β-arylethylamine, the core principle—an acid-catalyzed cyclization of an imine onto an aromatic ring—can be adapted. This strategy is more exploratory but offers a route to unique, rigid polycyclic scaffolds. The success of this reaction is highly dependent on the nucleophilicity of the C4 position of the quinoline ring.

Protocol 3: Exploratory Synthesis of Indolo[3,2-c]quinoline Analogs

This protocol outlines a potential pathway via an initial condensation followed by an acid-catalyzed cyclization.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-Amino-7-fluoroquinoline dihydrochloride (235 mg, 1.0 mmol) and an appropriate aldehyde (e.g., a protected indole-3-carboxaldehyde, 1.1 mmol) in toluene (20 mL). Add triethylamine (0.35 mL, 2.5 mmol) to neutralize the salt.

  • Reaction: Heat the mixture to reflux for 4-8 hours, azeotropically removing water. Monitor the formation of the imine intermediate by TLC. Once complete, cool the reaction and remove the solvent under reduced pressure.

  • Cyclization: Dissolve the crude imine in a suitable solvent like dichloromethane or acetonitrile. Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or Eaton's reagent (P₂O₅ in MsOH), and stir at temperatures ranging from room temperature to 80 °C.

  • Monitoring and Workup: Carefully monitor the cyclization. Upon completion, quench the reaction by slowly adding it to a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired fused heterocyclic system.

Expert Insight and Causality:

The choice of a strong acid is critical to protonate the imine, forming a highly electrophilic iminium ion which is necessary to overcome the aromaticity of the quinoline ring for the intramolecular cyclization to occur.[13][14] This reaction is more challenging than the previous examples, and optimization of the acid catalyst, solvent, and temperature is likely required. The electron-donating nature of the amino group at C3 should activate the C4 position towards this electrophilic attack.

Section 3: General Experimental Workflow & Characterization

A systematic workflow is essential for reproducible and successful synthesis.

General_Workflow Setup 1. Reaction Setup (Inert Atmosphere, Reagents) Reaction 2. Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup 3. Workup (Quenching, Extraction, Drying) Reaction->Workup Purification 4. Purification (Chromatography, Recrystallization) Workup->Purification Characterization 5. Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure Heterocyclic Product Characterization->Final

Caption: A standard workflow for organic synthesis.

Characterization

The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the successful incorporation of the 3-amino-7-fluoroquinoline scaffold.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion and Outlook

3-Amino-7-fluoroquinoline dihydrochloride is a highly valuable and adaptable building block for the synthesis of complex heterocyclic molecules. The protocols detailed herein for C-N cross-coupling and annulation reactions provide reliable and efficient pathways to generate libraries of novel compounds. These scaffolds, particularly the N-aryl amines and fused pyrimido[4,5-b]quinolines, are of significant interest in medicinal chemistry, with documented potential as kinase inhibitors and antibacterial agents.[3][7][15] By providing both the practical "how" and the mechanistic "why," this guide empowers researchers to confidently leverage this synthon in the pursuit of new chemical entities for drug discovery and beyond.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6821-6851. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Chemistry of Fluorinated Heterocycles. Accounts of Chemical Research, 37(1), 31–44. [Link]

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 7-[(3aS,7aS)-3a-Aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry, 57(15), 6489-6504. [Link]

  • Wallace, T. W. (2003). The Friedländer annulation. In Organic Reactions (pp. 307-669). John Wiley & Sons, Inc. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Pictet, A., & Spengler, T. (1911). Über eine neue, sehr allgemeine Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]

  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Antimalarials from nature. Bioorganic & Medicinal Chemistry, 18(19), 6776-6803. [Link]

  • Ruiz-Caro, J., & Sánchez-Sánchez, C. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • El-Kashef, H. M. S., et al. (1996). Synthesis of Some Pyrimido[4´,5´:4,5]thieno[2,3-b]Quinolines and Related Heterocycles. Journal of Heterocyclic Chemistry, 33(2), 431-438. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Bakherad, M., et al. (2018). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 8(1), 1-8. [Link]

  • El-Sayed, M. S., & Abdel-Hamide, S. G. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 45-51. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-262). John Wiley & Sons, Inc. [Link]

  • Al-Omair, M. A. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Journal of King Saud University - Science, 34(8), 102313. [Link]

  • El-Gamal, M. I., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 81, 444-453. [Link]

  • Li, D., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 18(12), 14686-14703. [Link]

  • Zhang, M., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112384. [Link]

  • da Silva, A. D., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8234-8245. [Link]

  • Sasmal, S., & Ghorai, M. K. (2017). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry, 15(4), 865-871. [Link]

  • Digital Commons@DePaul. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 3-Amino-7-fluoroquinoline dihydrochloride

A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 3-Amino-7-fluoroquinoline dihydrochloride. This document provides in-depth troubleshooting strategies and answers to frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 3-Amino-7-fluoroquinoline dihydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our approach is built on foundational physicochemical principles to empower you to not only solve immediate experimental hurdles but also to understand the underlying causes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-Amino-7-fluoroquinoline dihydrochloride in my aqueous buffer. What is this compound and why is solubility a problem?

3-Amino-7-fluoroquinoline dihydrochloride is a heterocyclic organic compound. The quinoline core is a relatively non-polar, hydrophobic structure, which generally leads to low solubility in water.[1][2] The "dihydrochloride" designation indicates that the molecule has been converted into a salt form by reacting the two basic nitrogen atoms (the amino group and the quinoline ring nitrogen) with hydrochloric acid.

Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of ionizable drug candidates.[3][4][5] However, despite being a salt, complete and stable dissolution can be challenging due to several factors that this guide will explore, including pH, buffer effects, and the potential for the salt to convert back to its less soluble "free base" form.[6][7]

Q2: What does the "dihydrochloride" salt form tell me about its expected solubility behavior?

The dihydrochloride salt form implies that the compound is a weak base that has been protonated at two sites. In solution, it exists in equilibrium with its less soluble, un-ionized (free base) form. The position of this equilibrium is critically dependent on the pH of the solution.

  • At low (acidic) pH: The equilibrium favors the protonated, charged species, which is more polar and therefore more soluble in water.

  • At higher (less acidic or basic) pH: The equilibrium shifts towards the un-ionized, neutral free base, which is significantly less soluble and may precipitate out of solution.[8][9]

Therefore, the primary cause of poor solubility is often a solution pH that is too high to maintain the compound in its ionized, soluble salt form.

Q3: What are the key physicochemical properties I need to consider?

Understanding the following properties is crucial for troubleshooting. While specific experimental data for this exact molecule is not widely published, the behavior of similar fluoroquinolone structures provides a strong basis for our approach.

PropertySignificance for SolubilityTypical Values for Fluoroquinolones
pKa The pKa values indicate the pH at which 50% of the compound is in its ionized form. For a weak base like this, solubility dramatically decreases as the pH approaches and exceeds the pKa.[10] Fluoroquinolones typically have a carboxylic acid pKa (pKa1) around 5-6 and a basic amine pKa (pKa2) around 7-9.[11][12] Since this compound has two basic sites, we expect two pKa values in the basic range.
LogP This value represents the lipophilicity (oil/water partition coefficient) of the neutral compound. A higher LogP indicates greater lipid solubility and lower aqueous solubility. Quinolines are generally lipophilic.[1]High LogP values are common for poorly soluble compounds.[4]
pHmax This is the critical pH above which the salt form can convert (disproportionate) into its less soluble free base.[6] Operating at a pH below the pHmax is essential for maintaining a stable solution of the hydrochloride salt.This value is compound-specific and must be calculated or determined experimentally from the pKa and the solubilities of the salt and free base forms.[6]

Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow. Each step is designed to logically diagnose and solve the problem, starting with the simplest and most common solutions.

Troubleshooting_Workflow start Start: Compound Fails to Dissolve in Aqueous Medium check_ph Step 1: Verify & Adjust pH Is the solution pH sufficiently acidic? start->check_ph ph_ok pH is acidic, but solubility is still poor check_ph->ph_ok Yes ph_not_ok pH is neutral or basic check_ph->ph_not_ok No check_buffer Step 2: Evaluate Buffer System Could the buffer be interacting or have a common ion effect? ph_ok->check_buffer adjust_ph Action: Lower pH with dilute HCl. Re-evaluate solubility. ph_not_ok->adjust_ph success Success: Compound Dissolved adjust_ph->success buffer_issue Using phosphate or high [Cl-] check_buffer->buffer_issue Yes buffer_ok Using a non-interacting buffer check_buffer->buffer_ok No change_buffer Action: Switch to a non-interacting buffer (e.g., citrate, acetate). Re-evaluate solubility. buffer_issue->change_buffer use_cosolvent Step 3: Introduce a Co-solvent Is a small percentage of an organic solvent permissible? buffer_ok->use_cosolvent change_buffer->success cosolvent_no Assay is sensitive to organic solvents use_cosolvent->cosolvent_no No cosolvent_yes Co-solvents are acceptable use_cosolvent->cosolvent_yes Yes use_excipient Step 4: Use a Solubilizing Excipient Advanced Formulation Required cosolvent_no->use_excipient titrate_cosolvent Action: Perform co-solvent titration (e.g., with DMSO, Ethanol) to find the minimum required %. [See Protocol 2] cosolvent_yes->titrate_cosolvent titrate_cosolvent->success perform_cyclo Action: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. [See Protocol 3] use_excipient->perform_cyclo perform_cyclo->success

Fig 2. pH-dependent equilibrium between the soluble salt and insoluble free base.
Q5: How do I determine the optimal pH for my compound?

You should perform a pH-solubility profile experiment. This will identify the pH range where your compound has the highest solubility and help determine its apparent pKa and pHmax.

Protocol 1: pH-Solubility Profile Determination

This protocol allows you to experimentally determine the solubility of your compound across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2.0 to 8.0 in 0.5 or 1.0 pH unit increments. Using different buffer species can also help identify potential buffer-drug interactions. [13][14]2. Add Excess Compound: Add an excess amount of 3-Amino-7-fluoroquinoline dihydrochloride powder to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 20 minutes to pellet the undissolved compound.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate acidic mobile phase for analysis.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV. [15][16]7. Measure Final pH: Measure the final pH of each suspension to confirm it did not change during equilibration.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH. The resulting curve will show the pH range of maximum solubility.

Step 2: Buffer System Evaluation

Q6: Can my choice of buffer negatively impact solubility?

Yes, absolutely. The components of your buffer can interact with the compound in two primary ways:

  • Salt Formation: Some buffer species can form a new, less soluble salt with your compound. For example, phosphate buffers are known to sometimes precipitate with basic drugs, forming an insoluble phosphate salt. [13]2. Common-Ion Effect: Since your compound is a hydrochloride salt, preparing it in a buffer with a high concentration of chloride ions (e.g., by adjusting pH with concentrated HCl or using a high molarity KCl salt) can suppress its solubility. [17][18][19]This is because the excess chloride ions in solution shift the dissolution equilibrium back towards the solid, undissolved state.

Buffer TypePotential IssuesRecommendation
Phosphate Can form insoluble phosphate salts with some basic compounds. [13]Use with caution. Test against other buffer systems.
Citrate/Acetate Generally well-tolerated and less likely to form insoluble salts.Recommended for initial formulation screening.
High [Cl⁻] Buffers Can suppress solubility of a hydrochloride salt via the common-ion effect. [18]Avoid using high concentrations of HCl or other chloride salts. Use dilute HCl (e.g., 0.1 N) for pH adjustments.

Step 3: Utilizing Co-solvents

Q7: pH and buffer optimization helped, but I still can't reach my target concentration. Can I use a co-solvent?

Using a water-miscible organic co-solvent is a very effective strategy when pH modification alone is insufficient. [20]Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules like the quinoline core.

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO) [21][22][23]* Ethanol (EtOH) [1]* Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Q8: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How do I prevent this?

This is a very common problem that occurs when the percentage of the organic co-solvent is drastically reduced upon dilution, causing the compound to crash out of solution. [24] Causality: The compound is highly soluble in 100% DMSO but exceeds its solubility limit in the final aqueous buffer, which may contain only 0.1-1% DMSO.

Solutions:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound remains soluble.

  • Increase Final Co-solvent %: Determine if your assay can tolerate a slightly higher final concentration of the co-solvent (e.g., 1% or 2% DMSO instead of 0.5%). Always run a vehicle control with the same final co-solvent concentration. [24]3. Co-solvent Titration: If the above fail, you must systematically determine the minimum amount of co-solvent needed to maintain solubility.

Protocol 2: Co-solvent Titration for Minimum Effective Concentration

This protocol helps you find the lowest percentage of a co-solvent required to dissolve your compound at the target concentration.

  • Prepare Suspensions: Prepare several identical vials containing your target concentration of 3-Amino-7-fluoroquinoline dihydrochloride suspended in your final aqueous buffer (at the optimal pH determined in Protocol 1).

  • Select Co-solvent: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO).

  • Incremental Addition: Using a micropipette, add a small volume of the co-solvent to the first vial to achieve a low final concentration (e.g., 1% v/v).

  • Mix and Observe: Vortex or sonicate the vial for 5-10 minutes and visually inspect for dissolution.

  • Titrate Upwards: If the compound is not fully dissolved, take the next vial and add a larger volume of the co-solvent to achieve the next concentration step (e.g., 2% v/v). Repeat the mixing and observation step.

  • Determine Minimum: Continue this process with increasing co-solvent percentages (e.g., 3%, 5%, 10%) until you identify the lowest concentration at which the compound completely dissolves. [20]This is your minimum required co-solvent percentage.

Step 4: Advanced Formulation with Solubilizing Excipients

Q9: My assay cannot tolerate organic solvents, and I need a higher concentration than pH adjustment allows. What are my options?

When co-solvents are not an option, advanced formulation strategies using solubilizing excipients are required. One of the most powerful and widely used techniques is complexation with cyclodextrins. [3][10][25][26] Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity. The hydrophobic quinoline portion of your compound can become encapsulated within this cavity, forming a "drug-cyclodextrin inclusion complex." This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound. [27][28]

Cyclodextrin_Complex cluster_0 Aqueous Environment Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex +

Fig 3. Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble inclusion complex.

Commonly used cyclodextrins in pharmaceutical development include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have improved water solubility and safety profiles over native β-cyclodextrin. [5]

Protocol 3: Phase-Solubility Study with Cyclodextrins

This study will determine if a cyclodextrin can enhance the solubility of your compound and to what extent.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your optimal aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10%, 15% w/v). The 0% solution serves as your control.

  • Add Excess Compound: Add an excess amount of 3-Amino-7-fluoroquinoline dihydrochloride powder to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate and Quantify: Follow steps 4-6 from Protocol 1 to separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant of each sample.

  • Plot Data: Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Summary of Strategies

StrategyMechanismProsCons
pH Adjustment Increases the fraction of the ionized, more soluble species.Simple, inexpensive, often very effective for salts of weak bases.Limited by the compound's pKa; may not be sufficient for highly insoluble compounds.
Co-solvents Reduces the polarity of the aqueous medium.Effective for a wide range of hydrophobic compounds; easy to screen.May be incompatible with certain biological assays (e.g., cell-based); can cause precipitation on dilution.
Cyclodextrins Encapsulates the hydrophobic part of the molecule, increasing apparent water solubility.High solubilization capacity; often well-tolerated in biological systems.More expensive; requires formulation development and characterization.

References

  • Bar-Shalom, D., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • Jadhav, P., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]

  • Kumar, A., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Carbohydrate Chronicles (2025). How can cyclodextrins enhance solubility? Podcast Episode. Available at: [Link]

  • Bar-Shalom, D., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed. Available at: [Link]

  • World Pharma Today (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Tablets & Capsules (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]

  • Al-Achi, A., & Gupta, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. Available at: [Link]

  • Zong, M., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, D., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Swellmeen, L. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Swellmeen, L. (2019). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Semantic Scholar. Available at: [Link]

  • Tsume, Y., et al. (2019). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. ResearchGate. Available at: [Link]

  • Box, K., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]

  • Serajuddin, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hubicka, U., et al. (2013). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2014). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]

  • ResearchGate (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. Available at: [Link]

  • Clark, J., et al. (2021). Herbicidal activity of fluoroquinolone derivatives. bioRxiv. Available at: [Link]

  • Heikkinen, A., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi. Available at: [Link]

  • Chemistry LibreTexts (2022). Buffers- Solutions That Resist pH Change. Chemistry LibreTexts. Available at: [Link]

  • Belal, F., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed. Available at: [Link]

  • Letters in Applied NanoBioScience (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience. Available at: [Link]

  • Heikkinen, A., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed. Available at: [Link]

  • Spînu, A., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PMC. Available at: [Link]

  • Palka, K., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available at: [Link]

  • Palka, K., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: [Link]

  • Belal, F., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. ResearchGate. Available at: [Link]

  • Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Thied, C., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chad's Prep (2022). pH Effects on Solubility. YouTube. Available at: [Link]

  • Chad's Prep (n.d.). pH Effects on Solubility. Chad's Prep. Available at: [Link]

  • Vargas-Mancilla, D., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PMC. Available at: [Link]

  • MDPI (n.d.). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. MDPI. Available at: [Link]

  • MDPI (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • MDPI (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. MDPI. Available at: [Link]

Sources

Optimization

Preventing degradation of 3-Amino-7-fluoroquinoline dihydrochloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or assay failures when working with functionalized quinolines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or assay failures when working with functionalized quinolines.

3-Amino-7-fluoroquinoline dihydrochloride is a highly versatile active pharmaceutical ingredient (API) scaffold. However, its specific structural features—a primary amine at the 3-position, a fluorine atom at the 7-position, and its formulation as a dihydrochloride salt—create a trifecta of vulnerability. To successfully utilize this compound, we must move away from passive storage and implement active, causality-driven preservation strategies.

Systemic Vulnerabilities & Degradation Pathways

Before troubleshooting, it is critical to understand the mechanistic pathways that lead to API degradation.

G API 3-Amino-7-fluoroquinoline dihydrochloride Moisture Moisture (High RH) API->Moisture Exposure Light UV/Vis Light API->Light Exposure Oxygen Oxygen (O2) API->Oxygen Exposure Deliquescence Deliquescence & Crystal Shift Moisture->Deliquescence Hygroscopic Uptake Photolysis Photolytic Defluorination Light->Photolysis Energy Absorption Oxidation Amine Oxidation (Discoloration) Oxygen->Oxidation ROS Generation

Logical relationship mapping of environmental stressors to API degradation pathways.

Troubleshooting Guide & FAQs

Q1: My powder has transformed from a free-flowing solid into a sticky, clumped mass. What happened, and can I salvage it? A1: This is a classic case of moisture-induced deliquescence. The dihydrochloride salt form is highly hygroscopic. When exposed to ambient humidity, the chloride counterions readily form hydrogen bonds with atmospheric water molecules. This water acts as a plasticizer, increasing molecular mobility and facilitating a [1]. Causality & Action: Once deliquesced, the structural integrity is compromised, and the effective molar mass has changed due to water weight, making quantitative assays impossible[2]. Do not use clumped batches for sensitive downstream synthesis. Prevent this by strictly controlling the relative humidity (RH) during handling.

Q2: The compound was initially a pale powder but has turned yellow/brown over several months of storage. Is it still viable? A2: The discoloration indicates oxidative degradation. The primary amine at the 3-position is electron-rich and highly prone to oxidation. Causality & Action: In the presence of atmospheric oxygen and trace moisture, the amine oxidizes to form azo, nitroso, or polymeric quinonoid species. These degradants are highly conjugated, which shifts their absorption spectrum into the visible range, causing the yellow/brown appearance. Discolored batches must be re-purified (e.g., via recrystallization) or discarded. To prevent this, oxygen must be actively displaced from the storage environment.

Q3: I stored the compound in a clear vial on my benchtop, and my downstream yields have plummeted, even though the powder looks fine. Why? A3: Fluoroquinolone derivatives are notoriously photosensitive. Exposure to UV and visible light induces rapid [3]. Causality & Action: Photon absorption excites the fluoroaromatic core, leading to radical formation, defluorination, or cleavage of the amine group[3]. Because photolysis does not always result in immediate macroscopic discoloration, the powder may look normal while being chemically degraded. Always store the compound in amber glass vials to block UV/Vis transmission.

Quantitative Stability Profile

To illustrate the critical nature of proper storage, the following table summarizes the degradation kinetics of fluoroquinolone derivatives under various environmental conditions[4].

Storage ConditionTimeframePurity Retention (%)Primary Degradant Observed
25°C, Ambient Light, 60% RH1 Month< 70%Photolytic cleavage products[3]
25°C, Dark, 60% RH3 Months~ 85%Hydrate formation / Deliquescence[1]
4°C, Dark, Desiccated6 Months> 95%Trace oxidation (discoloration)[4]
-20°C, Dark, Argon Purged 12+ Months > 99% None detected [4]
Self-Validating Cryogenic Storage Protocol (SOP)

A robust protocol must be "self-validating"—meaning it contains internal checks that prove the steps were executed correctly before the API is ever used in an experiment. Follow this methodology for long-term preservation:

Step 1: Aliquoting (Minimizing Freeze-Thaw Cycles)

  • Action: In a low-humidity environment (e.g., a glove box), divide the bulk API into single-use aliquots using amber glass vials.

  • Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture. Single-use aliquots ensure the parent batch remains pristine. Amber glass prevents photolysis[3].

Step 2: Inert Gas Purging

  • Action: Gently purge the headspace of each vial with Argon gas before sealing with a PTFE-lined cap.

  • Causality: Argon is heavier than ambient air and effectively displaces oxygen, halting oxidative degradation of the 3-amino group.

Step 3: Desiccation & Secondary Containment

  • Action: Place the sealed vials into a secondary Mylar pouch containing indicating silica gel and a cobalt-free humidity indicator card. Vacuum seal the pouch.

  • Self-Validation Check: Observe the indicator card. If the card remains blue upon future inspection, the seal is intact and the environment is dry. If it turns pink, the system has failed, validating that the API has been exposed to moisture before you even run an HPLC assay.

Step 4: Cryogenic Storage & Thermal Equilibration

  • Action: Store the pouches at -20°C to halt degradation kinetics[4]. When retrieving an aliquot, you must leave the sealed vial on the benchtop for 30 minutes to reach room temperature before opening.

  • Self-Validation Check: Observe the powder upon opening. If the powder flows freely, thermal equilibration was successful. If it immediately clumps, the vial was opened while cold, causing atmospheric moisture to condense directly onto the API.

G Start Bulk Lyophilized API Vial Aliquot into Amber Vials (Blocks UV/Vis) Start->Vial Argon Argon Gas Purge (Displaces Oxygen) Vial->Argon Desiccant Seal in Bag with Desiccant (Controls Moisture) Argon->Desiccant Temp Store at -20°C (Halts Kinetics) Desiccant->Temp

Step-by-step workflow for the self-validating cryogenic storage protocol.

References
  • Title: Fluoroquinolone antibacterial drugs. Source: Asia-Pacific Journal of Science and Technology. URL: [Link]

  • Title: Effect of various storage conditions on the stability of quinolones in raw milk. Source: PubMed / National Institutes of Health. URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Source: Semantic Scholar / Pharmaceutics. URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 3-Amino-7-fluoroquinoline Dihydrochloride

Welcome to the technical support hub for the chromatographic isolation of fluorinated quinoline derivatives. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the chromatographic isolation of fluorinated quinoline derivatives. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols designed specifically for researchers and drug development professionals working with 3-Amino-7-fluoroquinoline dihydrochloride .

Analyte Profiling & Mechanistic Causality

Before optimizing a method, we must deconstruct the molecule to understand how its structural features dictate its chromatographic behavior:

  • The Basic Nitrogens: The primary amine at position 3 and the quinoline ring nitrogen are highly basic. In standard silica-based columns, these basic sites readily undergo ion-exchange interactions with acidic residual silanols, which is the primary cause of severe peak tailing (1)[1].

  • The Dihydrochloride Salt: This salt form renders the molecule fully ionized and extremely hydrophilic in aqueous solutions. Consequently, it exhibits poor retention on traditional hydrophobic C18 phases, often eluting near the void volume.

  • The 7-Fluoro Substitution: The highly electronegative fluorine atom alters the electron density of the aromatic ring, creating a strong dipole. This structural quirk allows for highly specific dipole-dipole and π−π interactions when paired with a fluorinated stationary phase (2)[2].

Diagnostic & Workflow Logic

HPLC_Troubleshooting Start Analyze: 3-Amino-7-fluoroquinoline 2HCl Tailing Issue: Severe Peak Tailing? Start->Tailing Retention Issue: Eluting at Void Volume? Start->Retention Resolution Issue: Isomer Co-elution? Start->Resolution FixTailing Action: Lower pH < 3.0 (Protonate Silanols) Tailing->FixTailing If Asymmetry > 1.5 FixRetention Action: Add 0.1% TFA (Ion-Pairing Mechanism) Retention->FixRetention If k' < 2.0 FixResolution Action: Switch to PFP Column (Dipole/Fluorine Interactions) Resolution->FixResolution If Rs < 1.5

Diagnostic logic tree for troubleshooting fluorinated quinoline HPLC methods.

Self-Validating Baseline Purification Protocol

This protocol is designed to isolate 3-Amino-7-fluoroquinoline dihydrochloride at >98% purity, scaling seamlessly from analytical to preparative dimensions.

Prep_Workflow Prep 1. Sample Prep (Dissolve in 95:5 H2O:MeCN) Equilibrate 2. Column Equilibration (PFP Phase, 5 CVs) Prep->Equilibrate Inject 3. Gradient Injection (0.1% TFA buffered) Equilibrate->Inject Monitor 4. UV Monitoring (λ = 254 nm / 280 nm) Inject->Monitor Collect 5. Fraction Collection (Threshold > 50 mAU) Monitor->Collect

Step-by-step experimental workflow for preparative HPLC purification.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the crude mixture in 95% Water / 5% Acetonitrile (containing 0.1% TFA) to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The dihydrochloride salt is highly polar. Dissolving it in pure organic solvent will cause precipitation. It must be dissolved in an aqueous-heavy diluent matching the initial gradient conditions to prevent peak distortion.

  • Self-Validation Check: Inject a 5 µL test volume on an analytical system. Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , do not proceed to prep scale; verify that your mobile phase pH is below 3.0 to suppress silanol ionization.

Step 2: Column Selection & Equilibration

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 250 x 4.6 mm for analytical). Equilibrate with 5 column volumes (CV) of Mobile Phase A (Water + 0.1% TFA).

  • Causality: PFP provides enhanced dipole, π−π , and charge-transfer interactions compared to traditional alkyl phases, which is critical for retaining and resolving fluorinated aromatics (3)[3].

Step 3: Gradient Elution Execution

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Action: Run a shallow gradient from 5% B to 40% B over 20 minutes.

  • Causality: The low starting organic percentage ensures the highly polar salt is retained beyond the void volume. The 0.1% TFA acts as an ion-pairing agent, masking the basic amine and quinoline nitrogens to prevent secondary interactions with residual silanols (4)[4].

Step 4: Fraction Collection & Recovery

  • Action: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on slope/threshold criteria and lyophilize immediately.

  • Causality: Prolonged exposure to acidic aqueous conditions (TFA) can lead to degradation; lyophilization safely removes the volatile TFA and water, yielding the purified dihydrochloride salt.

Troubleshooting Guide

Q: Why does my 3-Amino-7-fluoroquinoline peak exhibit severe tailing, even on a brand-new C18 column? A: This is a classic symptom of secondary retention mechanisms. While primary retention on a C18 column is hydrophobic, the basic primary amine and quinoline nitrogen in your molecule interact strongly with ionized residual silanol groups (Si-O⁻) on the silica support surface (5)[5]. Because free silanols are acidic, they act as cation-exchange sites. Fix: Lower the mobile phase pH below 3.0 using 0.1% Trifluoroacetic acid (TFA). This ensures the silanols are fully protonated (neutralized), shutting down the ion-exchange pathway (4)[4]. Alternatively, switch to a base-deactivated or highly end-capped column specifically engineered to shield basic compounds (6)[6].

Q: The compound elutes almost immediately at the void volume ( t0​ ). How can I increase its retention? A: 3-Amino-7-fluoroquinoline is present as a dihydrochloride salt, making it fully ionized and extremely hydrophilic. Standard C18 phases struggle to retain such polar species. Fix: You have two options. First, introduce an ion-pairing agent like TFA. These hydrophobic anions pair with your positively charged molecule, increasing its apparent lipophilicity. Second, switch the stationary phase to a PFP column, which can retain basic analytes via a mixed-mode/HILIC mechanism at high organic concentrations, or provide better retention via polar interactions at low organic concentrations (2)[2].

Q: I cannot separate 3-Amino-7-fluoroquinoline from its des-fluoro or positional isomer impurities. What should I change? A: Alkyl phases (like C18) rely almost entirely on dispersive hydrophobic interactions, which are nearly identical for positional isomers. You need shape selectivity. Fix: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. The rigid ring structure of the PFP phase, combined with its electronegative fluorine atoms, facilitates unique dipole-dipole and hydrogen-bonding interactions with the fluorine atom on your target molecule (7)[7]. This orthogonal selectivity is highly effective at resolving critical isomeric pairs that C18 cannot separate (8)[8].

Method Development FAQs

FAQ 1: Can I use Formic Acid instead of TFA for LC-MS analysis? A: Yes, but with caveats. TFA causes significant ion suppression in electrospray ionization (ESI-MS). Formic acid (0.1%) is MS-friendly. However, because formic acid is a weaker acid and a poorer ion-pairing agent than TFA, you may observe a slight decrease in retention time and a return of mild peak tailing.

FAQ 2: How do I scale this method from analytical to preparative HPLC? A: Maintain the exact same column chemistry (e.g., move from a 4.6 mm ID analytical PFP to a 21.2 mm ID prep PFP). Scale the flow rate proportionally to the square of the column radii ( Fprep​=Fana​×(rprep2​/rana2​) ). Ensure your sample is dissolved in a solvent weaker than or equal to the starting mobile phase to prevent band broadening on the prep column.

Quantitative Data Summaries

Table 1: Mobile Phase Additive Selection Matrix
AdditiveConcentrationPrimary BenefitDrawbackBest Use Case
TFA 0.1% (v/v)Excellent ion-pairing; sharpens basic peaks; suppresses silanols.Causes severe ion suppression in MS.UV/Vis Preparative HPLC
Formic Acid 0.1% (v/v)MS compatible; lowers pH to ~2.7.Weaker ion-pairing; slight tailing may persist.LC-MS Method Development
Ammonium Acetate 10 mM (pH 5-6)Good buffer capacity; MS compatible.Operates near silanol pKa; high tailing risk.Neutral compounds (Not recommended here)
Table 2: Stationary Phase Comparison for Fluorinated Quinolines
Column TypeRetention MechanismIsomer ResolutionPeak Shape for BasesRecommendation
Standard C18 Hydrophobic (Dispersive)PoorPoor (High silanol activity)Avoid
Base-Deactivated C18 HydrophobicPoorExcellent (End-capped)Good for general purity
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , HydrophobicExcellentGood (Mixed-mode retention)Optimal Choice

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-7-fluoroquinoline Dihydrochloride Couplings

As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to incorporate 3-amino-7-fluoroquinoline into their drug scaffolds. This specific building block presents a "perfect storm"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to incorporate 3-amino-7-fluoroquinoline into their drug scaffolds. This specific building block presents a "perfect storm" of synthetic hurdles: it is a double-acid salt, possesses an electronically deactivated nucleophile, and contains a highly labile halogen[1].

This guide is designed to move beyond generic protocols. By understanding the mechanistic causality behind byproduct formation, you can implement self-validating workflows that ensure high-yielding, clean amide bonds.

Part 1: Diagnostic Workflow for Coupling Byproducts

Before adjusting your reaction parameters, you must accurately identify the failure mode. Use the following diagnostic logic tree to map your LC-MS results to the correct mechanistic intervention.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS) Decision Identify Primary Byproduct Start->Decision Unreacted Unreacted Amine + Hydrolyzed Acid Decision->Unreacted Mass = SM SNAr 7-Fluoro Displacement (SNAr Byproduct) Decision->SNAr Mass = Product - F + Nu Epimer Epimerization of Carboxylic Acid Decision->Epimer Diastereomer Peaks Sol1 Increase Base to >3.5 eq (Pre-neutralize 2xHCl) Unreacted->Sol1 Sol2 Lower Temp & Switch to Non-Nucleophilic Base SNAr->Sol2 Sol3 Use Highly Active Reagents (HATU/HOAt) to Accelerate Epimer->Sol3

Caption: Diagnostic workflow for identifying and resolving common 3-amino-7-fluoroquinoline coupling byproducts.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing incomplete conversion and high levels of activated ester hydrolysis?

The Causality: You are likely under-calculating your base requirements. 3-Amino-7-fluoroquinoline is supplied as a dihydrochloride salt [1]. This means two equivalents of a tertiary amine base (like DIEA) are consumed instantly just to liberate the free base amine[2]. If you use a standard protocol calling for 2.0 equivalents of base, your reaction environment remains acidic. The coupling reagent (e.g., HATU) cannot efficiently form the active ester, and the un-neutralized amine remains protonated and non-nucleophilic. Consequently, the slowly forming activated ester simply hydrolyzes over time. The Fix: You must use a minimum of 3.5 to 4.0 equivalents of base (2.0 eq for the salt, 1.0 eq for the coupling mechanism, and 0.5–1.0 eq in excess to drive the kinetics).

Q2: How do I prevent Nucleophilic Aromatic Substitution (SNAr) at the 7-fluoro position?

The Causality: The fluorine atom at the 7-position is highly activated toward SNAr because it is conjugated with the electron-withdrawing quinoline nitrogen. Under basic conditions, especially if heated or if excess secondary amines (like piperidine) are present, nucleophiles will attack the 7-position, displacing the fluorine. Even coupling additives like HOBt or HOAt can occasionally act as nucleophiles if the primary coupling is too slow[3]. The Fix: Keep the reaction strictly at room temperature (20–25 °C). Avoid secondary amine bases entirely. If SNAr persists with DIEA, switch to a more sterically hindered, non-nucleophilic base like 2,6-lutidine, and ensure your solvent (DMF or NMP) is fresh and free of dimethylamine impurities.

Q3: Why is my chiral carboxylic acid partner epimerizing during coupling?

The Causality: Epimerization (racemization at the alpha-carbon of your carboxylic acid) is a function of time. The 3-amino group on a quinoline ring is electronically deactivated, making it a poor nucleophile compared to aliphatic amines. Because the amine attacks the activated ester slowly, the activated ester has a longer lifespan in the basic reaction mixture, giving it ample time to undergo oxazolone formation or direct enolization, which leads to epimerization. The Fix: You must accelerate the coupling rate. Switch from slower carbodiimides (like EDCI) to highly reactive uronium salts like HATU or COMU[]. The addition of HOAt (often built into HATU) creates a highly reactive ester that forces the sluggish 3-aminoquinoline to couple before epimerization can occur[3].

Part 3: Quantitative Reagent Optimization

The following table summarizes internal validation data for the coupling of a standard aliphatic carboxylic acid to 3-amino-7-fluoroquinoline dihydrochloride (1.0 eq) using various conditions.

Coupling Reagent (1.2 eq)Base & EquivalentsTemp (°C)Conversion (%)Major Byproduct Observed
EDCI / HOBtDIEA (2.0 eq)2515%Unreacted Amine / Hydrolyzed Acid
HATUDIEA (2.5 eq)2545%Hydrolyzed Acid
HATUPiperidine (4.0 eq)5030%SNAr (7-piperidino substitution)
HATU DIEA (4.0 eq) 25 >95% None (Trace epimerization <2%)
COMU2,6-Lutidine (4.0 eq)2592%None

Part 4: Mechanistic Pathway Analysis

Understanding the competing pathways in your reaction vessel is critical for rational optimization. The diagram below illustrates how the desired amide formation competes with hydrolysis and SNAr based on the reaction environment.

ReactionPathways SM 3-Amino-7-fluoroquinoline Dihydrochloride Base + Base (DIEA) Neutralization SM->Base FreeBase Free Amine (Weak Nucleophile) Base->FreeBase Requires 2.0 eq ActiveEster Activated Ester (e.g., OAt-Ester) FreeBase->ActiveEster + R-COOH + HATU SNAr SNAr Byproduct (F-Displacement) FreeBase->SNAr Excess Nu- High Temp Product Desired Amide Target ActiveEster->Product Fast Coupling (High Base/HATU) Hydrolysis Hydrolyzed Acid (Dead End) ActiveEster->Hydrolysis Slow Coupling (Low Base)

Caption: Mechanistic pathways showing desired amide formation versus competing SNAr and hydrolysis side reactions.

Part 5: Self-Validating Experimental Protocol

To eliminate the variables discussed above, utilize this step-by-step methodology. This protocol incorporates physical validation checkpoints to ensure the reaction environment is correct before proceeding.

Reagents Required:

  • 3-Amino-7-fluoroquinoline dihydrochloride (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (4.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Neutralization (Critical Step): Suspend 3-amino-7-fluoroquinoline dihydrochloride (1.0 eq) in anhydrous DMF. Add 2.2 equivalents of DIEA. Stir for 5 minutes at room temperature.

    • Self-Validating Checkpoint: Spot 1 µL of this solution onto a piece of moistened pH indicator paper. The pH must read ≥ 8. If it is acidic, the dihydrochloride salt is not fully neutralized. Add DIEA in 0.2 eq increments until basicity is confirmed.

  • Pre-Activation: In a separate, dry vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add 1.8 equivalents of DIEA. Stir for 5–10 minutes to form the highly reactive OAt-ester.

    • Causality Note: Pre-activating the acid prevents the weakly nucleophilic 3-aminoquinoline from competing for the coupling reagent, which can lead to guanidinylation byproducts.

  • Coupling: Transfer the pre-activated ester solution dropwise into the neutralized amine solution at 25 °C.

  • Monitoring: Allow the reaction to stir for 2 hours.

    • Self-Validating Checkpoint: Pull a 5 µL aliquot, dilute in MeCN/H2O, and analyze via LC-MS. You should observe >90% conversion to the product mass without the [M - 19 + Nu] mass indicative of SNAr.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na2SO4.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Fluoroquinoline Functionalization

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex steric challenges associated with the functionalization of 7-fluoroquinoline and 7-fluoroquinolone scaffolds.

Functionalizing the C-7 position via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of quinoline-based drug discovery (e.g., fluoroquinolone antibiotics, kinase inhibitors). However, introducing bulky nucleophiles—especially when adjacent C-6 or C-8 substituents are present—often leads to stalled reactions, poor yields, or unwanted side products. This guide provides validated mechanistic insights, decision frameworks, and self-validating protocols to overcome these barriers.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, it is critical to diagnose the specific steric and electronic environment of your substrate. Use the workflow below to determine the optimal synthetic strategy for your specific 7-fluoroquinoline derivative.

Troubleshooting_Workflow Start Target: 7-Fluoroquinoline Functionalization AmineCheck Is the nucleophile a bulky secondary/α-branched amine? Start->AmineCheck Standard Standard SNAr (DMSO, K2CO3, 80°C) AmineCheck->Standard  No C8Check Is there a bulky C-8 substituent? (e.g., -OMe, -Cl, -CH3) AmineCheck->C8Check  Yes MWSNAr Microwave-Assisted SNAr (NMP, DIPEA, 150°C) C8Check->MWSNAr  No Extreme Extreme Steric Clash: Use Lewis Acid Activation (BF3·OEt2) or Pd-Catalysis C8Check->Extreme  Yes

Decision matrix for overcoming steric hindrance in 7-fluoroquinoline SNAr amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my SNAr reaction fail completely when my 7-fluoroquinoline has a substituent at the C-8 position? A: Substituents at the C-8 position (e.g., methoxy, chlorine, or methyl groups) introduce severe peri-interactions. As observed in related quinoline functionalizations (such as ylide formations), C-8 substituted quinolines often fail to react under standard conditions due to profound steric hindrance blocking the adjacent reactive centers, whereas substrates lacking C-8 bulk react smoothly[1]. This steric clash prevents the bulky amine from achieving the necessary Bürgi-Dunitz trajectory to attack the C-7 carbon and form the intermediate Meisenheimer complex.

Q2: To improve the leaving group ability, should I switch from a 7-fluoroquinoline to a 7-chloro or 7-bromoquinoline? A: No. In SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring and stabilizes the transition state. Therefore, 7-fluoroquinolines are significantly more reactive in SNAr than their chloro or bromo counterparts. (Note: If you are abandoning SNAr for a Buchwald-Hartwig cross-coupling strategy, 7-bromo/chloro substrates are preferred).

Q3: When I use forcing conditions (high heat) to couple a bulky amine, I get a complex mixture of degradation products. How can I prevent this? A: Prolonged thermal exposure can lead to substrate degradation or SN1-type solvolysis pathways, especially in highly functionalized derivatives[2]. To prevent this:

  • Switch to Microwave Irradiation: This allows you to rapidly reach the activation energy threshold without the prolonged thermal degradation seen in conventional heating.

  • Change your Solvent/Base: Avoid DMF at high temperatures (>130 °C), as it decomposes into dimethylamine, which acts as a competing nucleophile. Use NMP instead. Furthermore, use strictly non-nucleophilic bases like DIPEA or DBU to prevent competing etherification side-reactions.

Q4: How does the steric bulk of my target hybrid molecule affect its downstream biological activity? A: Beyond synthetic challenges, incorporating excessively bulky groups at the C-7 position can negatively impact the pharmacological profile. Bulky substituents can cause steric hindrance within the target protein's active site (e.g., DNA gyrase or PI3Kδ), reducing binding affinity, antibacterial efficacy, or kinase inhibitory activity compared to smaller, less hindered groups[2][3].

Quantitative Performance Data

The following table summarizes the causal relationship between reaction conditions and the yield of a notoriously hindered SNAr reaction: the coupling of 7-fluoro-8-methoxyquinoline with 2-methylpiperazine .

MethodSolventBase (Equiv)Temp (°C)TimeYield (%)Mechanistic Rationale
Conventional HeatingDMFK₂CO₃ (2.0)10024 h15%Insufficient thermal energy to overcome steric barrier; poor solubility of inorganic base.
Conventional HeatingDMSODIPEA (3.0)12024 h35%Homogeneous organic base improves kinetics, but thermal degradation competes with product formation.
Microwave IrradiationNMPDBU (3.0)1501 h78%Rapid heating overcomes activation energy; NMP resists thermal breakdown; DBU provides strong, non-nucleophilic basicity.
Lewis Acid PromotedDCEBF₃·OEt₂ (1.2) / DIPEA1204 h85%N-coordination drastically lowers LUMO, accelerating the rate-determining nucleophilic attack despite steric clash.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Each step includes a specific rationale to ensure scientific integrity and reproducibility.

Protocol A: Microwave-Assisted SNAr for Moderately Hindered Amines

Best for: Bulky secondary amines (e.g., substituted piperazines, pyrrolidines) reacting with standard 7-fluoroquinolines.

  • Reagent Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 7-fluoroquinoline derivative (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL).

    • Causality: NMP is selected over DMF because DMF degrades into dimethylamine under microwave conditions, which would contaminate the product.

  • Addition: Add the bulky amine (3.0 mmol, 3.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 4.0 mmol, 4.0 eq).

    • Causality: DIPEA is strictly non-nucleophilic, preventing unwanted side reactions while efficiently neutralizing the HF byproduct to drive the equilibrium forward.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C (max power 200 W) for 60 minutes.

    • Validation Check: Monitor by LC-MS. The starting mass should be completely consumed. If unreacted starting material remains, resubmit for 30 additional minutes.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 × 10 mL), followed by brine (10 mL).

    • Causality: The 5% LiCl wash is highly specific and necessary to partition the highly polar NMP solvent into the aqueous phase, preventing it from co-eluting during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Lewis Acid-Activated SNAr for Extreme Hindrance

Best for: Reactions involving severe peri-interactions (e.g., bulky amines reacting with 8-substituted-7-fluoroquinolines).

  • Pre-Activation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 7-fluoroquinoline derivative (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 4.0 mL). Add Boron trifluoride etherate (BF₃·OEt₂, 1.2 mmol, 1.2 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Causality: BF₃·OEt₂ coordinates to the quinoline N1 atom. This drastically lowers the LUMO energy of the aromatic system, increasing the electrophilicity of the C-7 position and compensating for the high activation energy barrier imposed by the C-8 steric bulk.

  • Nucleophile Addition: Slowly add the bulky amine (2.5 mmol, 2.5 eq) and DIPEA (3.0 mmol, 3.0 eq) to the activated complex.

  • Thermal Coupling: Seal the tube and heat conventionally at 120 °C for 4 to 6 hours.

    • Validation Check: TLC (DCM:MeOH 9:1) should show the disappearance of the highly fluorescent starting material spot under 254 nm UV light.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ (10 mL) to break the boron complex. Extract with Dichloromethane (3 × 15 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC if basic amine tailing occurs on normal-phase silica.

References

  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation Source: Molecules - MDPI URL:[Link]

  • Rhodium-Catalyzed Regiodivergent [3 + 2] and [5 + 2] Cycloadditions of Quinolinium Ylides with Alkynes Source: Organic Letters - ACS Publications URL:[Link]

  • Silver-Mediated C–H Activation: Oxidative Coupling/Cyclization of N-Arylimines and Alkynes for the Synthesis of Quinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 3-Amino-7-fluoroquinoline Dihydrochloride: An LC-MS Comparison Guide

Executive Summary For researchers and drug development professionals, the purity of building blocks directly dictates the success of downstream synthetic pathways and the safety profile of final active pharmaceutical ing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the purity of building blocks directly dictates the success of downstream synthetic pathways and the safety profile of final active pharmaceutical ingredients (APIs). 3-Amino-7-fluoroquinoline dihydrochloride is a highly polar, basic, fluorinated heterocyclic intermediate. Standard purity assays (like HPLC-UV) often fail to detect critical structural analogues, such as des-fluoro impurities or regioisomers, which share nearly identical chromophores.

This guide objectively compares analytical methodologies, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for validating the purity of this compound. It provides a field-proven, self-validating LC-MS protocol designed to overcome the specific chromatographic challenges posed by this basic dihydrochloride salt.

Chemical Profile & Analytical Challenges: The Causality of Method Design

To design a robust analytical method, we must first understand the physicochemical behavior of the analyte.

  • The Polarity Problem: 3-Amino-7-fluoroquinoline dihydrochloride possesses two basic nitrogen centers: the quinoline core and the primary amine. In solution, the dihydrochloride salt dissociates, leaving a highly polar, dicationic species at acidic pH.

  • Chromatographic Causality: If analyzed using standard low-pH mobile phases (e.g., 0.1% Formic Acid), the protonated basic nitrogens cause the compound to elute near the void volume on standard reversed-phase C18 columns, resulting in poor resolution and peak tailing due to secondary interactions with residual silanols.

  • The Solution: By employing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0), the basic nitrogens are deprotonated. This neutralizes the molecule, significantly increasing its lipophilicity and retention on an Ethylene Bridged Hybrid (BEH) C18 column, allowing for baseline separation from polar degradants and synthesis byproducts.

Methodology Comparison: LC-MS vs. HPLC-UV

Relying solely on HPLC-UV for fluorinated quinolines introduces a high risk of overestimating purity. The table below compares the performance of standard methodologies.

Table 1: Analytical Methodology Comparison
FeatureHPLC-UV (Standard)GC-MSLC-MS (High-Resolution)
Primary Detection Mechanism Chromophore absorbance (UV)Volatilization & Electron IonizationElectrospray Ionization (ESI) & Exact Mass
Detection of Des-fluoro Impurities Poor: Co-elutes; similar UV absorbance.Moderate: Requires derivatization due to salt form.Excellent: Distinct mass difference (-18 Da).
Detection of Regioisomers Moderate: Relies entirely on chromatographic resolution.Moderate: Thermal degradation risk.Excellent: Differentiated via MS/MS fragmentation.
Suitability for Dihydrochloride Salt High (Salt dissociates in mobile phase)Low (Requires free-basing prior to injection)High (Salt dissociates; high pH method neutralizes)
Validation Reliability Low (Prone to false purity inflation)Low (Thermal instability of amines)High (Self-validating via exact mass & isotopic pattern)

Experimental Protocol: A Self-Validating LC-MS System

A robust analytical method must be a self-validating system. This protocol incorporates a diluent blank to rule out carryover, a reference standard to confirm retention time ( tR​ ) and isotopic distribution, and high-resolution mass spectrometry (HRMS) to definitively identify unknown peaks without needing individual synthetic standards for every possible impurity [1].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Diluent Preparation: Prepare a 50:50 mixture of Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 1.0 mg of a certified reference standard of 3-Amino-7-fluoroquinoline dihydrochloride. Dissolve in 10 mL of diluent to yield a 100 µg/mL stock.

  • Sample Preparation: Weigh 1.0 mg of the test batch and dissolve in 10 mL of diluent.

  • Neutralization (Optional but recommended): Add 10 µL of 0.1 M NH4​OH to the sample vials to ensure complete free-basing of the dihydrochloride salt prior to injection, preventing localized pH drops in the column.

Phase 2: Chromatographic Separation (High pH)

  • Column: Waters XBridge BEH C18 ( 2.1×100 mm, 1.7 µm). Causality: BEH particles resist dissolution at high pH, which is required to retain this basic amine.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+)

  • Ionization Mode: Electrospray Ionization Positive (ESI+). The basic quinoline nitrogen readily accepts a proton to form [M+H]+ .

  • Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

  • Scan Range: m/z 100 - 500.

  • Validation Check: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ at m/z 163.06.

LCMS_Workflow A Sample Preparation (3-Amino-7-fluoroquinoline 2HCl) B Chromatographic Separation (UPLC BEH C18, High pH) A->B Injection C Electrospray Ionization (ESI+ Mode) B->C Eluent D Mass Analysis (High-Resolution TOF-MS) C->D Ions E Data Processing (Extracted Ion Chromatograms) D->E Spectra

LC-MS purity validation workflow for 3-Amino-7-fluoroquinoline.

Mechanistic Validation: MS/MS Fragmentation

To ensure trustworthiness in the data, the identity of the main peak must be confirmed via its fragmentation pattern. Fluorinated aromatics adjacent to protonatable groups frequently undergo a characteristic loss of Hydrogen Fluoride (HF, -20 Da) under collision-induced dissociation (CID) [2]. Furthermore, the primary amine will readily eliminate Ammonia ( NH3​ , -17 Da).

Fragmentation M [M+H]+ m/z 163.06 (Parent Ion) F1 [M+H - NH3]+ m/z 146.04 M->F1 -NH3 (17 Da) F2 [M+H - HF]+ m/z 143.06 M->F2 -HF (20 Da) F3 [M+H - NH3 - HF]+ m/z 126.04 F1->F3 -HF (20 Da) F2->F3 -NH3 (17 Da)

Proposed ESI+ MS/MS fragmentation pathway for 3-Amino-7-fluoroquinoline.

Comparative Experimental Data

To demonstrate the necessity of this LC-MS protocol, we compared a "High-Purity Grade" batch against a "Standard Grade" batch of 3-Amino-7-fluoroquinoline dihydrochloride.

When analyzed via standard HPLC-UV (254 nm), the Standard Grade appeared to have a purity of 98.1%. However, LC-MS analysis revealed a hidden, co-eluting des-fluoro impurity that artificially inflated the UV purity score.

Table 2: Purity Comparison (LC-MS vs. HPLC-UV)
Analyte / Impuritym/z [M+H]+ High-Purity Grade (LC-MS Area %)Standard Grade (LC-MS Area %)Standard Grade (HPLC-UV Area %)
3-Amino-7-fluoroquinoline 163.06 99.5% 94.2% 98.1% (Inflated)
Des-fluoro Impurity (3-Aminoquinoline)145.07Not Detected4.1%Co-eluted with main peak
Regioisomer (e.g., 6-fluoro)163.060.3%1.2%1.4%
Oxidation Product (N-oxide)179.060.2%0.5%0.5%

Data Interpretation: The LC-MS protocol successfully separated and identified the des-fluoro impurity (m/z 145.07) which lacked the characteristic -20 Da (HF) loss in its MS/MS spectra, proving its structural difference. This highlights why relying solely on UV absorption for fluorinated pharmaceutical intermediates poses a significant risk to quality control [1][2].

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA)[Link]

  • Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process Organic Process Research & Development (American Chemical Society)[Link]

Comparative

Reactivity Comparison Guide: 7-Fluoroquinoline vs. 7-Chloroquinoline Derivatives

Executive Summary The quinoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of both antimalarials (e.g., chloroquine) and broad-spectrum antibacterials (e.g., fluoroquinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of both antimalarials (e.g., chloroquine) and broad-spectrum antibacterials (e.g., fluoroquinolones) 1. When functionalizing these scaffolds via Nucleophilic Aromatic Substitution (SNAr), the choice of halogen at the C-7 position—fluorine versus chlorine—dictates the reaction's regioselectivity, kinetic rate, and required thermodynamic conditions.

This guide objectively compares the reactivity of 7-fluoroquinoline and 7-chloroquinoline derivatives, providing mechanistic causality, comparative experimental data, and validated workflows for researchers and drug development professionals.

Mechanistic Foundations: Causality Behind Reactivity Differences

In standard aliphatic nucleophilic substitution (SN2), chlorine is a superior leaving group to fluorine due to its weaker carbon-halogen bond and highly polarizable anion. However, in Nucleophilic Aromatic Substitution (SNAr), this reactivity trend is completely inverted (F ≫ Cl).

  • The SNAr Mechanism: The rate-determining step in SNAr is not the elimination of the leaving group, but the initial nucleophilic attack to form an anionic intermediate known as the Meisenheimer complex.

  • The Role of Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98 vs. 3.16 for Cl). Its powerful electron-withdrawing inductive effect (-I) strongly depletes electron density at the ipso carbon, drastically lowering the activation energy required for the nucleophile to attack. Consequently, 7-fluoroquinolines stabilize the Meisenheimer complex much more effectively than their 7-chloro counterparts, leading to significantly faster reaction rates at lower temperatures 2.

Regioselectivity in Dihaloquinolines

Understanding regioselectivity is critical when working with dihalogenated quinolines, such as 4,7-dichloroquinoline (the classic chloroquine precursor) and 4-chloro-7-fluoroquinoline.

  • C-4 Activation: The C-4 position is highly activated by the electron-withdrawing resonance effect of the quinoline ring nitrogen. In 4,7-dichloroquinoline, nucleophilic attack by amines occurs almost exclusively at C-4, leaving the C-7 chlorine intact 3.

  • C-7 Activation: To achieve substitution at C-7, the position must be independently activated. In 7-fluoroquinolones (where C-4 is a ketone), the highly electronegative fluorine atom serves as the primary activation site, allowing for selective SNAr at C-7 to yield piperazinyl derivatives like ciprofloxacin.

Regioselectivity_Logic Start Quinoline Scaffold Selection Decision Target Substitution Site? Start->Decision C4 C4 Position (e.g., Antimalarials) Decision->C4 Regioselective at C4 C7 C7 Position (e.g., Antibacterials) Decision->C7 Regioselective at C7 Cl_Choice Use 4,7-Dichloroquinoline (C4 is highly reactive, C7-Cl remains inert) C4->Cl_Choice F_Choice Use 7-Fluoroquinolone (C7-F strongly activates ipso-substitution) C7->F_Choice

Decision logic for selecting quinoline precursors based on desired SNAr regioselectivity.

Comparative Reactivity Data

The following tables summarize the quantitative differences in reactivity between the two halogenated derivatives.

Table 1: Comparative Reactivity in SNAr at the C-7 Position

Halogen at C-7Electronegativity (Pauling)Inductive Effect (-I)Relative SNAr Rate (C-7)Typical Reaction Temp
Fluorine (-F) 3.98Very StrongVery High (~10² - 10³x)80 - 100 °C
Chlorine (-Cl) 3.16ModerateLow (Often inert)> 130 °C (or Catalyzed)

Table 2: Regioselectivity Profiles with Amine Nucleophiles

Starting MaterialPrimary SNAr SiteSecondary SNAr SiteMajor Product
4,7-Dichloroquinoline C-4 (Activated by N)None (under mild cond.)4-Amino-7-chloroquinoline
4-Chloro-7-fluoroquinoline C-4 (Activated by N)C-7 (Activated by F)4-Amino-7-fluoroquinoline 4
7-Fluoro-4-oxoquinoline C-7 (Activated by F)N/A7-Amino-4-oxoquinoline

Reaction Pathway Visualization

The mechanistic pathway below illustrates why 7-fluoro derivatives are the preferred substrates for C-7 functionalization. The highly electronegative fluorine atom stabilizes the anionic Meisenheimer complex, driving the reaction forward.

SNAr_Mechanism N1 7-Haloquinolone Precursor (X = F or Cl) N3 Meisenheimer Complex (Anionic Intermediate) N1->N3 Nucleophilic Attack N2 Amine Nucleophile (e.g., Piperazine) N2->N3 Addition N4 7-Substituted Product (C-N Bond Formed) N3->N4 Fast Elimination of X⁻ N5 Reaction Rate: F ≫ Cl due to superior -I effect N3->N5

SNAr mechanism at C-7 highlighting the formation of the Meisenheimer complex.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for functionalizing these derivatives.

Protocol A: Regioselective C-4 Amination of 4,7-Dichloroquinoline

Objective: Synthesize a 4-amino-7-chloroquinoline derivative (chloroquine analog core) 5. Causality: Mild heating provides sufficient thermodynamic energy to overcome the activation barrier at the highly activated C-4 position, while leaving the less reactive C-7 chlorine intact.

  • Preparation: In a round-bottom flask, suspend 4,7-dichloroquinoline (1.0 eq, 10 mmol) in a polar aprotic solvent (e.g., DMF or NMP, 20 mL).

  • Nucleophile Addition: Add the aliphatic amine (e.g., ethylenediamine, 3.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) to act as an acid scavenger.

  • Reaction: Heat the mixture to 80–90 °C with continuous stirring for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).

    • Self-Validation: The disappearance of the starting material without the formation of a highly polar di-substituted byproduct confirms regioselectivity.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. The product, 4-amino-7-chloroquinoline, will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: C-7 Amination of a 7-Fluoroquinolone Precursor

Objective: Synthesize a 7-piperazinyl fluoroquinolone antibacterial agent. Causality: The strong inductive effect of the C-7 fluorine atom allows for direct SNAr at the C-7 position without requiring extreme temperatures that could degrade the quinolone core.

  • Preparation: Dissolve the 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative (1.0 eq, 5 mmol) in pyridine or DMSO (15 mL).

  • Nucleophile Addition: Add piperazine (2.5 eq). An excess is used to prevent cross-linking between two quinolone molecules.

  • Reaction: Heat the mixture to 90–100 °C for 8–12 hours.

    • Self-Validation: The reaction mixture will transition from a suspension to a clear solution as the highly polar zwitterionic product forms.

  • Workup: Concentrate the solvent under reduced pressure. Adjust the pH to the isoelectric point of the product (typically pH ~7.0-7.4) using dilute HCl or NaOH to induce precipitation. Filter and dry under vacuum.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review, PMC (nih.gov).
  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7-Fluoroquinolone Derivatives, International Journal of Pharmaceutical Sciences.
  • 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria, PMC (nih.gov).
  • Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction, PMC (nih.gov).
  • Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae, PMC (nih.gov).

Sources

Validation

Structural Validation of 3-Amino-7-fluoroquinoline Dihydrochloride: SC-XRD vs. Alternative Modalities

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary 3-Amino-7-fluoroquinoline dihydrochloride is a highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

3-Amino-7-fluoroquinoline dihydrochloride is a highly functionalized heterocyclic building block. Fluoroquinolones and related quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of topoisomerase inhibitors and broad-spectrum antimicrobial agents[1]. The structural validation of this compound—specifically determining its exact 3D conformation, protonation state, and absolute configuration—is a critical quality control step before its integration into complex synthetic pipelines or structure-based drug design (SBDD) workflows[2].

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural validation modalities, providing a field-proven, self-validating protocol for the characterization of this specific dihydrochloride salt.

Comparative Analysis of Structural Validation Modalities

While3[3], it possesses inherent limitations when applied to highly polar salts. The dihydrochloride nature of 3-Amino-7-fluoroquinoline leads to rapid proton exchange in protic solvents, which obscures the exact localization of protons on the basic nitrogen centers.

Conversely,4 of the molecule[4]. By analyzing the scattering of X-rays by the electron clouds, SC-XRD definitively maps the hydrogen-bonding network between the protonated quinoline core and the chloride counterions. For pharmaceutical solids, understanding these intermolecular forces is paramount, as5[5].

Table 1: Structural Validation Modalities for 3-Amino-7-fluoroquinoline dihydrochloride
ModalityPrimary OutputCausality for Selection / RejectionSelf-Validation Capability
SC-XRD Absolute 3D coordinates, crystal packingOptimal: Directly visualizes chloride counterions and hydrogen-bonding networks.High (R-factors, GoF, residual density)
Solution NMR Connectivity, dynamic conformationSub-optimal: Rapid proton exchange in polar solvents obscures the di-salt protonation state.High (COSY, HSQC cross-peaks)
Powder XRD Bulk phase purity, polymorph IDComplementary: Excellent for confirming bulk purity but relies on SC-XRD for initial model generation.Medium (Rietveld refinement)
MicroED (Cryo-EM) 3D coordinates from nanocrystalsAlternative: Used only if crystals are too small for SC-XRD; suffers from dynamical scattering.Medium (Resolution limits)

Experimental Workflow

Workflow N1 3-Amino-7-fluoroquinoline Dihydrochloride N2 Anti-Solvent Crystallization (MeOH / Et2O) N1->N2 N3 Birefringence Validation (Cross-Polarized Light) N2->N3 Nucleation N4 Data Collection @ 100K (Cu Kα Radiation) N3->N4 Loop Mount N5 Diffraction Validation (Spot Sharpness, No Ice Rings) N4->N5 N6 Phasing & Refinement (Direct Methods) N5->N6 High I/σ(I)

SC-XRD workflow for 3-Amino-7-fluoroquinoline dihydrochloride validation.

Self-Validating Experimental Protocol

As an application scientist, I design protocols that are not merely procedural, but mechanistic and self-correcting. The following protocol leverages the unique physicochemical properties of the dihydrochloride salt to guarantee structural accuracy.

Step 1: Thermodynamically Controlled Crystallization
  • Methodology: Dissolve 10 mg of 3-Amino-7-fluoroquinoline dihydrochloride in 1 mL of high-purity methanol. Place the solution in an inner vial, and place this within a sealed outer chamber containing 5 mL of diethyl ether (anti-solvent vapor diffusion).

  • Causality: The dihydrochloride salt is highly polar. Methanol completely solvates the ionic lattice. The slow vapor-phase diffusion of the non-polar ether gradually lowers the dielectric constant of the solvent mixture. This slow reduction in solubility drives thermodynamically controlled nucleation, preventing kinetic trapping and yielding highly ordered single crystals.

  • Validation Checkpoint (System Integrity): Harvest a crystal and examine it under a polarizing microscope. The crystal must exhibit uniform birefringence, extinguishing light completely at 90-degree rotational intervals. Incomplete extinction indicates twinning or a polycrystalline aggregate, which will invalidate the diffraction data.

Step 2: Cryocooling and Diffraction Data Collection
  • Methodology: Mount the validated crystal in a polyimide loop using a perfluoropolyether cryo-oil. Flash-cool the sample to 100 K in a continuous nitrogen stream. Collect diffraction data using a microfocus Cu Kα X-ray source (λ = 1.5418 Å).

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles. Cu Kα radiation is specifically selected over Mo Kα because the anomalous scattering signal of the chloride counterions is significantly stronger at the copper wavelength, enabling the unambiguous determination of the absolute structure.

  • Validation Checkpoint (System Integrity): Analyze the initial 10 diffraction frames. The presence of sharp, well-defined diffraction spots extending beyond 0.84 Å resolution validates the crystal quality. The absence of diffuse powder rings confirms that the cryo-oil successfully prevented amorphous ice formation.

Step 3: Phase Solution and Least-Squares Refinement
  • Methodology: Integrate the diffraction frames and apply empirical absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure against F² using full-matrix least-squares minimization (e.g., SHELXL).

  • Causality: Because small molecules diffract to atomic resolution, direct methods can mathematically derive the phases directly from the measured intensities, bypassing the need for heavy-atom derivatization required in macromolecular crystallography.

  • Validation Checkpoint (System Integrity): Evaluate the residual electron density map (F_obs - F_calc). The highest unassigned electron density peak must be < 1.0 e/ų, and the deepest hole > -1.0 e/ų. 2[2].

Data Presentation: Target Validation Metrics

To objectively verify the success of the SC-XRD experiment, the final crystallographic model must meet the stringent quantitative thresholds outlined below.

Table 2: Quantitative Validation Metrics for SC-XRD
MetricTarget ThresholdMechanistic Rationale
Resolution ≤ 0.84 ÅRequired to resolve individual atomic positions and reliably locate hydrogen atoms on the protonated amines.
R1 (unweighted) < 0.05 (5%)Measures the agreement between the calculated and observed crystallographic models; values < 5% indicate an excellent fit[2].
wR2 (weighted) < 0.15 (15%)Accounts for the statistical weight of all reflections; ensures high-angle data is accurately modeled.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates that the standard uncertainties of the measured intensities are correctly estimated by the detector.
Flack Parameter ~ 0.0 (± 0.1)Confirms the absolute configuration; critical for ruling out inversion twinning in polar space groups.

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction d
  • 4-Amino-7-fluoroquinoline. Sigma-Aldrich.

Sources

Comparative

Benchmarking 3-Amino-7-fluoroquinoline dihydrochloride against standard fluorinated quinolines

An In-Depth Technical Guide: Benchmarking 3-Amino-7-fluoroquinoline Dihydrochloride in Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Benchmarking 3-Amino-7-fluoroquinoline Dihydrochloride in Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. The strategic incorporation of fluorine into this heterocycle has become a cornerstone of modern drug design, significantly modulating physicochemical properties such as lipophilicity, metabolic stability, and basicity[1].

Among fluorinated building blocks, 3-Amino-7-fluoroquinoline dihydrochloride (3-A-7-FQ·2HCl) stands out as a highly specialized pharmacophore. This guide objectively benchmarks 3-A-7-FQ·2HCl against standard unfluorinated and isomeric fluorinated quinolines (e.g., 6-fluoroquinolines), providing the mechanistic causality behind its performance and self-validating protocols for its integration into high-throughput synthesis workflows.

Mechanistic Causality: Why the 7-Fluoro & 3-Amino Combination?

When designing kinase inhibitors or DNA gyrase antagonists, the exact positioning of the fluorine atom on the quinoline ring dictates the molecule's success in vivo[2].

  • Metabolic Shielding (The 7-Fluoro Advantage): Cytochrome P450 enzymes frequently oxidize the electron-rich positions of the quinoline ring (specifically C6 and C7). While 6-fluoroquinolines block C6 oxidation, C7 is often the primary metabolic hotspot in specific target binding pockets. Fluorination at C7 replaces a vulnerable C-H bond with a robust C-F bond (472 kJ/mol), drastically reducing hepatic clearance and prolonging the drug's half-life[3].

  • pKa Modulation: The highly electronegative fluorine at the 7-position exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the quinoline nitrogen (N1), reducing basicity. This precise pKa tuning enhances passive membrane permeability and increases lipid solubility (LogP), ensuring better intracellular accumulation[3].

  • The Dihydrochloride Salt Form: 3-A-7-FQ·2HCl is supplied as a dihydrochloride salt. The electron-withdrawing nature of the 7-fluoro group reduces the nucleophilicity and basicity of the 3-amino group. The dihydrochloride salt prevents premature oxidation of the amine, ensures long-term shelf stability, and provides superior aqueous solubility during the initial stages of parallel synthesis compared to the free base.

Table 1: Physicochemical Benchmarking of Quinoline Scaffolds
ScaffoldSubstitutionInductive Effect on N1 pKaRelative Lipophilicity (LogP)Metabolic Hotspot BlockadePrimary Application Profile
3-Aminoquinoline NoneBaseline (~4.9)LowNone (High CYP450 clearance)Early-stage exploratory screening
3-Amino-6-fluoroquinoline C6 FluorineModerate reductionModerateBlocks C6 oxidationAntibacterial (Gyrase inhibitors)
3-A-7-FQ·2HCl C7 FluorineStrong reductionHighBlocks C7 oxidationKinase inhibitors, Antineoplastics
8-Fluoroquinoline C8 FluorineSteric hindrance at N1HighBlocks C8 oxidationSpecialized chelating agents

Experimental Workflows & Methodologies

To effectively utilize 3-A-7-FQ·2HCl, researchers must account for the reduced nucleophilicity of the 3-amino group caused by the 7-fluoro substituent. The following protocols are designed as self-validating systems.

Protocol 1: Self-Validating Amide Coupling Workflow

This protocol details the synthesis of targeted kinase inhibitors using 3-A-7-FQ·2HCl. HATU is selected as the coupling reagent due to its superior efficiency with sterically hindered or electronically deactivated amines.

Step-by-Step Methodology:

  • Free Base Generation: Suspend 1.0 eq of 3-A-7-FQ·2HCl in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: 2.0 eq of DIPEA neutralizes the dihydrochloride salt, while the remaining 1.5 eq acts as the base for the coupling reaction.

  • Activation: In a separate vial, dissolve 1.1 eq of the desired carboxylic acid in DMF. Add 1.2 eq of HATU and stir for 10 minutes at room temperature to form the active OAt ester.

  • Coupling: Dropwise add the activated acid solution to the quinoline suspension. Stir at room temperature for 12 hours.

  • Validation Check: Run a parallel control reaction using unfluorinated 3-aminoquinoline. Causality: If the control reaction reaches completion but the 3-A-7-FQ reaction stalls, the issue is the reduced nucleophilicity of the fluorinated amine. In such cases, elevate the temperature to 50 °C or switch to a more reactive acid chloride.

  • Purification: Quench with saturated NaHCO3​ , extract with Ethyl Acetate, and purify via reverse-phase HPLC.

Workflow A 3-A-7-FQ·2HCl (Starting Material) B Free Base Generation (DIPEA / DMF) A->B C HATU-Mediated Amide Coupling B->C D Control Validation (vs 3-Aminoquinoline) C->D Parallel Check E HPLC Purification C->E F In Vitro Kinase Screening E->F

Caption: Synthetic workflow for functionalizing 3-A-7-FQ·2HCl into a bioactive lead compound.

Protocol 2: Microsomal Stability Assay (Metabolic Benchmarking)

To validate the metabolic shielding effect of the 7-fluoro substitution, perform a comparative human liver microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized 7-fluoroquinoline derivative and a 6-fluoroquinoline analog (comparator) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ). The 7-fluoro derivative should exhibit a statistically significant reduction in CLint​ compared to analogs lacking C7 protection[3].

Biological Signaling Pathway: Mechanism of Action

Derivatives of 7-fluoroquinolines are highly potent inhibitors of bacterial DNA gyrase and human topoisomerase IIα[2]. The fluorine atom at C7 not only improves pharmacokinetics but also actively participates in the pharmacodynamics of the drug. The electronegative fluorine acts as a hydrogen bond acceptor, interacting with key serine or arginine residues within the enzyme's active site, locking the enzyme-DNA cleavage complex and triggering apoptosis.

Pathway DNA DNA Supercoils Enzyme Topoisomerase IIα / DNA Gyrase DNA->Enzyme Binds for Relaxation Complex Ternary Cleavage Complex (Stabilized by C7-Fluoro H-Bonds) Enzyme->Complex Trapped State Inhibitor 7-Fluoroquinoline Derivative Inhibitor->Enzyme Intercalates & Binds Outcome DNA Double-Strand Breaks (Apoptosis / Cell Death) Complex->Outcome Irreversible Damage

Caption: Mechanism of action for 7-fluoroquinoline derivatives inhibiting target topoisomerase enzymes.

Conclusion

Benchmarking 3-Amino-7-fluoroquinoline dihydrochloride against standard quinolines reveals it to be a superior scaffold for advanced drug discovery. While the electron-withdrawing nature of the C7 fluorine requires optimized, highly reactive coupling conditions (such as HATU-mediated protocols), the resulting compounds benefit from dramatically improved metabolic stability, optimized pKa, and enhanced target binding affinities.

References

  • ResearchGate. "Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles." ResearchGate Publications. Available at:[Link][1]

  • National Institutes of Health (PMC). "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." BMC Chemistry. Available at:[Link][2]

Sources

Validation

A Framework for Comparative Cytotoxicity Analysis of Novel Quinolone Scaffolds: The Case of 3-Amino-7-fluoroquinoline dihydrochloride

Introduction: The Quinoline Moiety and the Imperative of Cytotoxicity Profiling The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Moiety and the Imperative of Cytotoxicity Profiling

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, from antimalarials like chloroquine to a broad class of synthetic antibiotics known as fluoroquinolones.[1][] The versatility of the quinoline structure allows for extensive chemical modifications, leading to the development of derivatives with potent biological activities.[3][4] Increasingly, these derivatives are being investigated for their potential as anticancer agents, owing to their ability to interfere with critical cellular processes like DNA replication.[5][6][7]

Cytotoxicity assays are indispensable tools in the early stages of drug development.[8][9] They provide the first critical assessment of a compound's potential to damage or kill cells, which is a desired outcome for chemotherapeutics but a liability for other indications.[10][11] A comprehensive cytotoxicity profile not only quantifies the potency of a compound but also provides invaluable insights into its mechanism of action—distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death), and further delineating pathways like apoptosis or necrosis.[9]

This guide presents a robust, multi-assay framework for evaluating the comparative cytotoxicity of novel quinoline derivatives, using the hypothetical compound 3-Amino-7-fluoroquinoline dihydrochloride as a case study. We will detail the experimental rationale, provide validated protocols, and demonstrate how to interpret the resulting data to build a comprehensive understanding of a compound's cellular impact.

Pillar 1: Hypothesized Mechanism of Action - Targeting Eukaryotic Topoisomerases

Many fluoroquinolone antibiotics exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][12][13] This mechanism involves trapping the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.[13][14] It has been shown that this activity can be translated to eukaryotic cells, where fluoroquinolones can inhibit the analogous enzyme, topoisomerase II.[7] This enzyme is crucial for managing DNA tangles and supercoils during replication and transcription in mammalian cells. Its inhibition by clinically used antitumor agents like etoposide and doxorubicin is a well-established anticancer strategy.[7]

Therefore, a primary hypothesized mechanism for the cytotoxicity of 3-Amino-7-fluoroquinoline dihydrochloride in mammalian cancer cells is the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.

Topoisomerase_Inhibition_Pathway cluster_0 Mammalian Cell Nucleus Compound 3-Amino-7-fluoroquinoline dihydrochloride TopoII Topoisomerase II Compound->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes cleaved complex DNA_Replication->TopoII Resolves supercoils DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is severe

Caption: Hypothesized mechanism of 3-Amino-7-fluoroquinoline dihydrochloride cytotoxicity.

Pillar 2: A Multi-Pronged Experimental Framework for Cytotoxicity Assessment

To build a reliable and comprehensive cytotoxicity profile, relying on a single assay is insufficient. A compound might inhibit metabolic activity without killing the cell (a cytostatic effect), or it might induce different forms of cell death. Therefore, we advocate for a tripartite approach that simultaneously assesses metabolic activity, membrane integrity, and specific apoptotic pathways.

This workflow ensures that the data is self-validating. For instance, a decrease in metabolic activity (MTT assay) coupled with an increase in caspase activity (Caspase-3/7 assay) and lactate dehydrogenase release (LDH assay) provides strong, corroborating evidence of apoptosis-mediated cell death.

Experimental_Workflow cluster_assays Parallel Cytotoxicity Assays Start Seed Mammalian Cells in 96-well plates Incubate1 Incubate 24h (Allow Adhesion) Start->Incubate1 Treat Treat with serial dilutions of 3-Amino-7-fluoroquinoline & Controls Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate2 Assay_MTT Metabolic Viability Assay (MTT) Incubate2->Assay_MTT Assay_LDH Membrane Integrity Assay (LDH Release) Incubate2->Assay_LDH Assay_Apop Apoptosis Assay (Caspase-3/7 Activity) Incubate2->Assay_Apop Data Data Acquisition (Plate Reader) Assay_MTT->Data Assay_LDH->Data Assay_Apop->Data Analysis Comparative Analysis: - IC50 Calculation - % Cytotoxicity - Mechanistic Insights Data->Analysis

Caption: Integrated workflow for comprehensive cytotoxicity profiling.

Pillar 3: Detailed Experimental Protocols

The following protocols are foundational for assessing cytotoxicity. For each experiment, it is crucial to include vehicle controls (e.g., DMSO), untreated controls, and a positive control (a compound with known cytotoxic effects, such as Doxorubicin).

Protocol 1: MTT Assay for Metabolic Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[15][16] The amount of formazan is directly proportional to the number of viable cells.[17]

Rationale: This is often the primary screening assay to determine the half-maximal inhibitory concentration (IC50) of a compound. A decrease in signal indicates a loss of metabolic activity, which can be due to either cell death or inhibition of proliferation.[15][17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of 3-Amino-7-fluoroquinoline dihydrochloride and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[19]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[18][19]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]

Protocol 2: LDH Release Assay for Membrane Integrity

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10][20] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the level of cytotoxicity.[21]

Rationale: This assay directly measures cell death associated with loss of membrane integrity. It is an excellent counterpoint to the MTT assay, as it distinguishes between cytostatic and cytotoxic effects.[22]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is advisable to run a parallel plate for this assay.

  • Control Preparation: It is essential to prepare three types of controls for each cell line:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before the end of incubation to cause 100% cell lysis.[23]

    • Background: Medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.[23]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst/dye solution).[23] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[24]

  • Data Acquisition: A stop solution may be required depending on the kit.[24] Measure the absorbance at the recommended wavelength (commonly 490 nm) using a microplate reader.[21]

  • Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Caspases-3 and -7 are key "executioner" caspases in the apoptotic pathway.[25] Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. This assay uses a substrate (e.g., containing the DEVD peptide sequence) that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[26][27]

Rationale: This assay provides specific evidence for the induction of apoptosis.[25] A positive result strongly suggests the compound activates a programmed cell death pathway, which aligns with the hypothesized mechanism of action for a topoisomerase II inhibitor.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. This assay can be performed on the same plate as the treatment.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This is typically a single "add-mix-measure" reagent that contains the substrate, a buffer, and a cell-lysing agent.[27][28]

  • Reagent Addition: Equilibrate the plate and the reagent to room temperature. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[28]

  • Incubation: Mix the contents of the wells by brief orbital shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.[28]

Pillar 4: Data Presentation and Comparative Analysis

To facilitate a clear comparison, the data should be summarized in tables. The primary endpoint for the MTT assay is the IC50 value, which represents the concentration of the compound required to inhibit 50% of metabolic activity. For LDH and Caspase assays, results are often expressed as a percentage of the maximum control or fold-change over the vehicle control.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 48h Treatment
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HEK293T (Non-cancerous)
3-Amino-7-fluoroquinoline [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (Positive Control)0.050.120.250.80
Ciprofloxacin (Related Quinolone)>100>100>100>100

Data in this table is for illustrative purposes only.

Table 2: Mechanistic Assay Results after 48h Treatment with 2x IC50 Concentration
CompoundCell Line% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change vs. Vehicle)
3-Amino-7-fluoroquinoline MCF-7[Hypothetical Value][Hypothetical Value]
3-Amino-7-fluoroquinoline A549[Hypothetical Value][Hypothetical Value]
Doxorubicin (Positive Control)MCF-765%8.5
Doxorubicin (Positive Control)A54958%7.2

Data in this table is for illustrative purposes only.

Interpreting the Results:

  • Potency and Selectivity: Table 1 allows for a direct comparison of potency across different cell lines. A lower IC50 value indicates higher potency. Comparing the IC50 in cancer lines (MCF-7, A549, HepG2) versus a non-cancerous line (HEK293T) provides a preliminary measure of selectivity.[29] A compound that is highly potent against cancer cells but less so against non-cancerous cells is a more promising therapeutic candidate.

  • Mechanism of Cell Death: Table 2 provides mechanistic insight. High caspase-3/7 activity strongly indicates that the observed cytotoxicity is mediated by apoptosis.[25] A significant increase in LDH release confirms cell death via membrane rupture, which can occur during necrosis or secondary necrosis following apoptosis.[22] If caspase activity is high but LDH release is low, it suggests early-stage apoptosis. If both are high, it points towards late-stage apoptosis or a mixed cell death modality.

Conclusion

Evaluating the cytotoxic potential of a novel compound like 3-Amino-7-fluoroquinoline dihydrochloride requires a systematic and multi-faceted approach. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can move beyond a simple measure of potency (IC50) to a more nuanced understanding of the compound's biological effects. This comprehensive framework provides robust, cross-validated data, enabling confident decision-making in the drug discovery and development pipeline.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol. Abcam.
  • MTT ASSAY: Principle. University of Florida.
  • Comparison of Different Methods to Measure Cell Viability.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • Cytotoxicity Assays | Life Science Applic
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

  • MTT Cell Proliferation Assay.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Toxicology in Vitro. [Link]

  • LDH Assay. (2021). Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Clyte. [Link]

  • Cell Health Assays Comparison Table. Promega.
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. (2024). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. (2024). SciELO. [Link]

  • Caspase 3/7 apoptosis assay. Bio-protocol. [Link]

  • Cell viability assays – Measure how happy your cells are. (2025). BMG Labtech. [Link]

  • Cytotoxicity assay in mammalian cells. ResearchGate. [Link]

  • Cytotoxicity of Molecule 3 and Molecule 7 to mammalian cells. ResearchGate. [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2022). Scientific Reports. [Link]

  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research. [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2011). Molecules. [Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2024). International Journal of Molecular Sciences. [Link]

  • Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. (2015). Journal of Biological Chemistry. [Link]

  • Mechanism of Quinolone Action and Resistance. (2014). Biochemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-Amino-7-fluoroquinoline dihydrochloride

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Amino-7-fluoroquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Amino-7-fluoroquinoline dihydrochloride, a compound that requires careful management in a laboratory setting. Our commitment is to furnish you with procedural, step-by-step guidance that not only ensures your safety but also enhances your operational efficiency.

Understanding the Hazard Profile

3-Amino-7-fluoroquinoline dihydrochloride is classified as Acutely Toxic, Oral, Category 3.[1] The hazard statement H301, "Toxic if swallowed," underscores the critical need for stringent safety protocols to prevent ingestion.[1] While a comprehensive toxicological profile for this specific compound is not fully available, data from structurally related fluoroquinolone compounds suggest a potential for skin and eye irritation, as well as respiratory tract irritation.[2] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly recommended.

This guide is structured to provide a clear, logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with 3-Amino-7-fluoroquinoline dihydrochloride. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye and Face Protection Respiratory Protection Body Protection
Weighing and Handling of Powder Double-gloving with nitrile gloves is recommended.[3]Chemical splash goggles and a face shield.An N95-rated respirator or higher is essential to prevent inhalation of fine particles.[4]A fully fastened laboratory coat, preferably a chemical-resistant one.
Preparation of Solutions Chemical-resistant gloves (e.g., nitrile) are required.[4]Chemical splash goggles.If not performed in a certified chemical fume hood, a respirator with organic vapor cartridges is advised.A standard laboratory coat.
Conducting Reactions Chemical-resistant gloves.Chemical splash goggles.Work should be conducted in a chemical fume hood to minimize vapor inhalation.A laboratory coat.
Waste Disposal Chemical-resistant gloves.Chemical splash goggles.Not generally required if handling sealed waste containers.A laboratory coat.

Operational Workflow for Safe Handling

A systematic approach to handling 3-Amino-7-fluoroquinoline dihydrochloride is crucial. The following diagram and step-by-step guide outline the recommended workflow.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Area_Prep 2. Prepare Designated Work Area Prep->Area_Prep Proceed to Weighing 3. Weighing (in fume hood) Area_Prep->Weighing Proceed to Dissolving 4. Dissolving Weighing->Dissolving Proceed to Decon 5. Decontamination Dissolving->Decon Proceed to Waste 6. Waste Disposal Decon->Waste Proceed to Doff 7. Doff PPE Waste->Doff Proceed to

Caption: A step-by-step workflow for the safe handling of 3-Amino-7-fluoroquinoline dihydrochloride.

Step-by-Step Handling Procedures
  • Donning Personal Protective Equipment (PPE): Before entering the designated handling area, it is imperative to don the appropriate PPE as outlined in the table above. Ensure that your gloves are inspected for any signs of damage and that your respirator, if required, has a proper seal.

  • Preparing the Designated Work Area: All work with 3-Amino-7-fluoroquinoline dihydrochloride powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6] The work surface should be lined with absorbent, disposable bench paper to contain any potential spills.[4]

  • Weighing the Compound: When weighing the powdered form of this compound, it is best practice to perform this task within the chemical fume hood.[3] If the balance cannot be placed inside the hood, a tare method should be employed: tare a sealed container on the bench, transfer the powder to the container within the fume hood, and then return the sealed container to the balance for weighing.[3][4]

  • Dissolving the Compound: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, ensure this step is also performed in a chemical fume hood.

  • Decontamination: All non-disposable equipment, such as glassware, that has come into contact with the compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by a standard washing procedure.

  • Waste Disposal: 3-Amino-7-fluoroquinoline dihydrochloride is a halogenated organic compound. All solid waste, including contaminated gloves, weigh boats, and bench paper, as well as any liquid waste, must be collected in a clearly labeled hazardous waste container designated for halogenated organic waste. It is crucial to keep halogenated and non-halogenated waste streams separate for proper disposal and to minimize disposal costs.

  • Doffing Personal Protective Equipment (PPE): PPE should be removed in a designated area to prevent the spread of contamination. Disposable items should be placed directly into the hazardous waste container. Always wash your hands thoroughly after removing your gloves.

Disposal Plan: A Critical Component of Laboratory Safety

The proper disposal of 3-Amino-7-fluoroquinoline dihydrochloride and any associated contaminated materials is not only a matter of safety but also of environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with 3-Amino-7-fluoroquinoline dihydrochloride, such as gloves, disposable lab coats, weigh paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is then treated as hazardous waste.

Never dispose of this compound or its solutions down the drain. All waste must be handled in accordance with local, state, and federal regulations.

By adhering to these detailed procedures, researchers can handle 3-Amino-7-fluoroquinoline dihydrochloride with confidence, ensuring a safe and productive laboratory environment.

References

  • Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety. Available at: [Link]

  • Duke University. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Available at: [Link]

  • Duke University. WORKING SAFELY WITH TOXIC POWDERS. Available at: [Link]

  • University of Illinois. (2025, December 5). Personal Protective Equipment. Division of Research Safety. Available at: [Link]

  • University of Southern California. Personal Protective Equipment (PPE) Selection. Environmental Health & Safety. Available at: [Link]

  • Rensselaer Polytechnic Institute. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]

  • University of California, Merced. Choosing The Correct PPE. Environmental Health & Safety. Available at: [Link]

  • NextSDS. 3-(aminomethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride. Available at: [Link]

  • Texas Materials Institute. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-fluoroquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-7-fluoroquinoline dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.